3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
Description
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Properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPITDVDBQCEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS 1541965-20-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS 1541965-20-1) is a novel chemical entity with limited publicly available data. This guide has been compiled by leveraging information on analogous structures, general principles of organic chemistry, and data from chemical suppliers. All information should be used as a guideline and validated through empirical testing.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its prevalence in FDA-approved pharmaceuticals highlights its importance as a versatile scaffold in drug design.[2] Pyrrolidine-containing compounds are integral to a wide array of therapeutics, including antiviral, anticancer, and antidiabetic agents.[1] The introduction of a methoxymethyl substituent at the 3-position and a reactive carbonyl chloride group at the 1-position, as seen in 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride, offers a unique building block for creating complex and potentially bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a foundational resource for its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1541965-20-1 | Chemical Catalogs |
| Molecular Formula | C₇H₁₂ClNO₂ | [3] |
| Molecular Weight | 177.63 g/mol | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge of similar compounds |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Expected to be soluble in nonpolar organic solvents | General knowledge of carbamoyl chlorides[4] |
| Purity | Min. 95% | [5] |
Synthesis and Chemical Reactivity
Synthetic Pathways
A definitive, published synthesis for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride has not been identified. However, its structure suggests a logical synthetic route starting from 3-(Methoxymethyl)pyrrolidine. The formation of the carbamoyl chloride can be achieved by reacting the parent pyrrolidine with phosgene or a phosgene equivalent, such as triphosgene. This is a standard method for the preparation of carbamoyl chlorides from secondary amines.[4]
Conceptual Synthetic Protocol:
-
Dissolution: Dissolve 3-(Methoxymethyl)pyrrolidine in an inert aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cooling: Cool the solution to 0°C in an ice bath to manage the exothermic reaction.
-
Addition of Phosgene Equivalent: Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled pyrrolidine solution. A non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.[4]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The filtrate is then washed with a mild aqueous solution to remove any remaining impurities.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride.
Diagram of a Potential Synthetic Pathway:
Caption: General reaction scheme with nucleophiles.
Applications in Drug Discovery and Development
While specific applications of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride are not yet documented in peer-reviewed literature, its structure suggests significant potential as a building block in the synthesis of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this compound allows for its facile incorporation into larger molecules.
Potential Therapeutic Areas:
-
Anticancer Agents: Many anticancer compounds incorporate the pyrrolidine ring. [1]* Antiviral Therapies: Pyrrolidine derivatives are key components of several antiviral drugs. [1]* Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is found in drugs targeting CNS conditions.
-
Metabolic Disorders: Pyrrolidine derivatives have been investigated for the treatment of diabetes and obesity.
The methoxymethyl group at the 3-position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and may also play a role in binding to biological targets.
Safety and Handling
No specific safety data sheet (SDS) for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is publicly available. However, based on the reactivity of the carbamoyl chloride functional group and data for analogous compounds like 1-Pyrrolidinecarbonyl chloride, the following precautions should be taken:
-
Corrosive: Expected to be corrosive and cause severe skin burns and eye damage. [6]* Moisture Sensitive: Reacts with water, potentially releasing toxic gas. [6]* Toxicity: May be harmful if inhaled or swallowed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Store in a cool, dry, and well-ventilated place away from moisture and incompatible materials.
-
Keep the container tightly sealed.
Conclusion
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a promising, yet under-documented, chemical building block. Its combination of a privileged pyrrolidine scaffold and a reactive carbamoyl chloride functional group makes it a valuable tool for medicinal chemists and drug discovery professionals. While a lack of specific data necessitates careful handling and preliminary experimental validation, the general principles outlined in this guide provide a solid foundation for its application in the synthesis of novel and potentially bioactive compounds. Further research into its properties and reactivity is warranted to fully unlock its potential in the advancement of therapeutic agents.
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A Technical Guide to 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics, valued for its three-dimensional structure and favorable physicochemical properties.[1][2] This document details the chemical identity, physicochemical properties, and synthesis of this specific building block. It further explores its reactivity as a carbamoyl chloride, its applications in the strategic introduction of the 3-(methoxymethyl)pyrrolidine moiety into target molecules, and the critical safety protocols required for its handling. This guide serves as a comprehensive resource for scientists leveraging this versatile reagent in the synthesis of next-generation pharmaceuticals.
Introduction: The Role of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in modern pharmacology.[3] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-potency and selective interactions with biological targets.[1] Furthermore, the pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can serve as a hydrogen bond donor (as an amine) or acceptor (as a tertiary amine), contributing significantly to a molecule's pharmacokinetic profile.[2]
Derivatives such as 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- are highly valuable as they are not merely the core scaffold but are "functionalized building blocks." They provide a pre-packaged, reactive handle (the carbamoyl chloride) that allows for its covalent attachment to a wide range of molecular frameworks. The "3-(methoxymethyl)-" substitution offers an additional vector for molecular recognition or for fine-tuning properties like lipophilicity and metabolic stability. This guide focuses on this specific reagent, providing the technical insights necessary for its effective and safe utilization in research and development.
Chemical Identity and Physicochemical Properties
1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- is a reactive liquid primarily used in organic synthesis as a versatile building block.[4] Its identity and key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | [4][5] |
| Synonym | 1-Pyrrolidinecarbonyl chloride, 3-(methoxymethyl)- | [5][6] |
| CAS Number | 1541965-20-1 | [4][5] |
| Molecular Formula | C₇H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| Purity | Typically ≥95% | [4] |
| InChIKey | JXPITDVDBQCEKU-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- is a multi-step process that begins with a suitable pyrrolidine precursor. The overall workflow involves the introduction of the methoxymethyl group followed by the formation of the carbamoyl chloride.
Caption: General synthetic workflow for the target compound.
Protocol 1: Synthesis of the Precursor, 3-(Methoxymethyl)pyrrolidine
The key precursor is 3-(methoxymethyl)pyrrolidine.[7][8] Its synthesis is typically achieved by the functionalization of a commercially available, nitrogen-protected 3-hydroxypyrrolidine derivative.[9]
Step-by-Step Methodology:
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Protection: The starting material, 3-hydroxypyrrolidine, must have its nitrogen atom protected to prevent unwanted side reactions during the subsequent O-methylation step. A common protecting group is tert-butyloxycarbonyl (Boc).
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O-Methylation: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is converted to a methoxy ether. This is a standard Williamson ether synthesis, often employing a strong base (e.g., sodium hydride) to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate in an anhydrous solvent such as THF.
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Deprotection: The Boc protecting group is removed from the nitrogen atom. This is typically accomplished under acidic conditions, for instance, by treating the intermediate with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[9]
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Purification: The resulting 3-(methoxymethyl)pyrrolidine is purified, typically by distillation or column chromatography, to yield the clean precursor for the next step.
Causality: The nitrogen is protected because it is nucleophilic and would otherwise compete with the hydroxyl group in the methylation reaction. The deprotection step is necessary to unmask the secondary amine required for the subsequent phosgenation reaction.
Protocol 2: Synthesis of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-
This final step involves the conversion of the secondary amine of the precursor into a carbamoyl chloride. This is a hazardous reaction that must be performed with extreme caution.
Step-by-Step Methodology:
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Reagent Selection: Due to the extreme toxicity of phosgene gas, solid and less volatile phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are preferred in a laboratory setting.
-
Reaction Setup: In a fume hood, a solution of 3-(methoxymethyl)pyrrolidine in an anhydrous, aprotic solvent (e.g., DCM, toluene) is prepared in a flask equipped with a magnetic stirrer and an inert atmosphere (nitrogen or argon). The flask is cooled in an ice bath (0 °C).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution. This base will neutralize the HCl that is generated during the reaction.
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Phosgenation: A solution of triphosgene (approximately 0.33-0.40 molar equivalents, as one molecule of triphosgene is equivalent to three of phosgene) in the same anhydrous solvent is added dropwise to the cooled amine solution.
-
Reaction Monitoring: The reaction is stirred at 0 °C and may be allowed to warm to room temperature. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The solvent is then carefully removed under reduced pressure. The crude product, 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-, is often used directly in subsequent steps due to its reactivity, or it can be purified by vacuum distillation if necessary.
Causality: The reaction must be anhydrous because the carbamoyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carbamic acid, which then decarboxylates to the starting amine.[10] The base is crucial for driving the reaction to completion by scavenging the generated HCl.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- stems from the high reactivity of the acyl chloride functional group. It is an excellent electrophile that reacts readily with a wide range of nucleophiles.
Caption: General reactivity of the target compound with nucleophiles.
Key Applications:
-
Synthesis of Ureas: Reaction with primary or secondary amines yields substituted ureas. This is a common linkage in bioactive molecules.
-
Synthesis of Carbamates: Reaction with alcohols or phenols produces carbamates, another important functional group in pharmaceuticals and agrochemicals.
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Scaffold Hopping and SAR Studies: In drug discovery, medicinal chemists use this reagent to attach the 3-(methoxymethyl)pyrrolidine-1-carbonyl moiety to a lead compound. By systematically replacing other groups with this scaffold, they can perform Structure-Activity Relationship (SAR) studies to determine if this particular substitution improves potency, selectivity, or pharmacokinetic properties. The pyrrolidine ring is known to be a key component in drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders.[1][3][11]
Safety, Handling, and Storage
1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)-, like all acyl chlorides, is a hazardous material that demands strict safety protocols.[12]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage upon contact.[13][14] It is moisture-sensitive and reacts with water, potentially violently, to release corrosive hydrogen chloride gas.[10][15] Inhalation of vapors can cause severe irritation to the respiratory tract.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and full-wrap safety goggles along with a face shield when handling this material.[14][17][18] All operations must be conducted inside a certified chemical fume hood.[17]
-
Handling: Use only under an inert atmosphere (nitrogen or argon) with anhydrous solvents and dry glassware. Avoid all contact with skin, eyes, and clothing.[16] Keep away from water, alcohols, bases, and oxidizing agents.[12]
-
Storage: Store in a tightly sealed container under an inert atmosphere. The container should be kept in a cool, dry, and well-ventilated area, separate from incompatible substances.[10] For long-term stability, storage in a freezer at temperatures around -20°C is recommended.[10][14]
-
Spills and First Aid: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[17] Do not use water.[16] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] If inhaled, move to fresh air and seek immediate medical attention.[16]
Conclusion
1-Pyrrolidinecarbonyl Chloride, 3-(methoxymethyl)- is a highly valuable, functionalized building block for chemical synthesis, particularly within the field of drug discovery. Its utility lies in its ability to efficiently introduce the desirable 3-(methoxymethyl)pyrrolidine scaffold into novel molecular architectures. While its reactivity is the key to its usefulness, it also necessitates rigorous adherence to safety and handling protocols. A thorough understanding of its synthesis, reactivity, and hazards, as outlined in this guide, is essential for its successful and safe application in the laboratory.
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(R)-3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride vs (S)-enantiomer
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: (R)-3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride vs. (S)-enantiomer: A Comparative Analysis of Synthesis, Characterization, and Application
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[3][4] When substituents are introduced onto the pyrrolidine ring, stereochemistry becomes a paramount consideration. The spatial orientation of these substituents dictates the molecule's interaction with chiral biological systems, often leading to dramatic differences in pharmacological activity, metabolic stability, and toxicity between enantiomers. This guide provides an in-depth technical analysis of the enantiomeric pair, (R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride. We will explore the strategic considerations for their stereoselective synthesis, detailed protocols for analytical characterization and chiral separation, and the underlying rationale for selecting a specific enantiomer in the context of drug discovery.
The Primacy of Chirality: Physicochemical and Biological Implications
Enantiomers possess identical physical properties in an achiral environment, but their interaction with other chiral entities—such as biological receptors or enzymes—can differ significantly.[4] (R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride are chiral synthons, valuable as building blocks for introducing a specific stereocenter into a larger molecule. The choice between the (R) and (S) form is a critical design element driven by the desired stereochemical outcome in the final active pharmaceutical ingredient (API).
The primary experimental value used to distinguish enantiomers is specific rotation, which measures the degree to which a chiral compound rotates plane-polarized light.[5][6] Enantiomers will rotate light to an equal magnitude but in opposite directions.
Table 1: Comparative Physicochemical Properties of Precursor Amines and Target Carbonyl Chlorides
| Property | (R)-3-(Methoxymethyl)pyrrolidine[7] | (S)-3-(Methoxymethyl)pyrrolidine | (R)-Carbonyl Chloride (Predicted) | (S)-Carbonyl Chloride (Predicted) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₇H₁₂ClNO₂ | C₇H₁₂ClNO₂ |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol | 177.63 g/mol [8] | 177.63 g/mol |
| Appearance | Liquid (Predicted) | Liquid (Predicted) | Oil/Low-Melting Solid (Predicted) | Oil/Low-Melting Solid (Predicted) |
| Specific Rotation [α]D | Data not available | Data not available | Predicted (+) | Predicted (-) |
| Boiling Point | Not available | Not available | Not available | Not available |
| CAS Number | 955428-54-3 | 535924-74-4 | 1541965-20-1 (unspecified)[9] | 1541965-20-1 (unspecified) |
Note: Experimental data for the carbonyl chloride enantiomers is not widely available; properties are predicted based on the precursor amines and general chemical principles.
Stereoselective Synthesis: A Strategic Workflow
The most robust and common strategy for obtaining enantiomerically pure substituted pyrrolidines is through chiral pool synthesis, which begins with a readily available, inexpensive chiral starting material.[1][2] For the target molecules, (R)- and (S)-pyrrolidine-3-carboxylic acid are ideal precursors.[10][11][12] The synthesis can be logically divided into three main stages: reduction of the carboxylic acid, methylation of the resulting alcohol, and conversion of the secondary amine to the final carbonyl chloride.
Figure 1: Stereoselective synthetic workflow for (R) and (S) enantiomers.
Stage 1: Reduction of Carboxylic Acid to Primary Alcohol
The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. This requires a powerful reducing agent, typically a metal hydride.
Illustrative Protocol: Synthesis of (R)-3-(Hydroxymethyl)pyrrolidine
-
Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an inert nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous Tetrahydrofuran (THF) (200 mL).
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve N-protected (e.g., Boc) (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C. The protection of the amine is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL) (Fieser workup).
-
Work-up and Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-protected (R)-3-(hydroxymethyl)pyrrolidine.
-
Deprotection: The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired product.
Stage 2: O-Methylation of the Primary Alcohol
The hydroxyl group is then converted to a methoxy ether. A common and effective method is the Williamson ether synthesis.
Illustrative Protocol: Synthesis of (R)-3-(Methoxymethyl)pyrrolidine
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve N-protected (R)-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous THF (150 mL).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor for completion by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification and Deprotection: Purify the crude product by column chromatography. The N-protecting group is then removed as described in Stage 1 to yield the target amine.
Stage 3: Carbonyl Chloride Formation
The final step is the conversion of the secondary amine of the pyrrolidine ring into a carbamoyl chloride. This is a highly reactive functional group used for subsequent coupling reactions. Phosgene is the classic reagent, but safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now standard.[13][14]
Illustrative Protocol: Synthesis of (R)-3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
-
Reaction Setup: To a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane (DCM) (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of (R)-3-(methoxymethyl)pyrrolidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) in DCM (50 mL) dropwise over 1 hour.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. The reaction is typically rapid. Monitor by TLC (quenching an aliquot with methanol to form the stable methyl carbamate for analysis).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting carbamoyl chloride is often used immediately in the next step due to its sensitivity to moisture. If storage is necessary, it must be under strictly anhydrous conditions.
Analytical Characterization and Chiral Purity Assessment
Rigorous analytical control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the final product.
Structural Confirmation
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The formation of the carbamoyl chloride will induce characteristic shifts in the protons and carbons adjacent to the nitrogen atom compared to the precursor amine.[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: The formation of the carbonyl chloride is confirmed by the appearance of a strong absorption band typically in the region of 1750-1785 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC)
The most definitive method for determining the enantiomeric excess of the product is chiral HPLC.[15][16][17] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.
Figure 2: General workflow for chiral HPLC analysis.
Illustrative Protocol: Chiral HPLC Analysis
-
Rationale: The carbonyl chloride is too reactive for direct analysis. It is typically converted to a stable derivative, such as a urea or carbamate, by reacting it with a suitable achiral nucleophile (e.g., benzylamine or methanol) that contains a chromophore for UV detection.
-
Column: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective for separating pyrrolidine derivatives.[18]
-
Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 254 nm for a benzoyl derivative).
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Table 2: Illustrative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (S)-form | 8.5 | 15000 | 1.0 |
| (R)-form | 10.2 | 1485000 | 99.0 |
| Result | Resolution (Rs) > 2.0 | % ee = 98.0% |
Application in Drug Discovery: The Rationale for Enantiomer Selection
(R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride are not therapeutic agents themselves but are key chiral building blocks. The choice of one enantiomer over the other is dictated by its ability to correctly orient pharmacophoric elements in the final drug molecule to achieve optimal binding with its biological target.
A plausible application for such a synthon is in the development of G-protein coupled receptor (GPCR) modulators, where precise ligand geometry is critical for activity. For instance, agonists for GPR119, a target for type 2 diabetes, often require specific stereochemistry to fit into the receptor's binding pocket and elicit a therapeutic response.[19]
Figure 3: Conceptual model of enantiomer-specific binding to a biological target.
In this conceptual model, a drug candidate is designed with three key pharmacophoric groups (A, B, C) that must interact with corresponding pockets (p1, p2, p3) in the target receptor. The (S)-pyrrolidine scaffold (the eutomer) correctly orients these groups, leading to high-affinity binding and the desired pharmacological effect. Conversely, the (R)-pyrrolidine scaffold (the distomer) places the groups in a suboptimal orientation, resulting in weak binding, no activity, or even off-target effects due to steric clashes or improper interactions. This fundamental principle of three-point binding underpins the rationale for developing single-enantiomer drugs.
Conclusion
While (R)- and (S)-3-(methoxymethyl)pyrrolidine-1-carbonyl chloride may appear chemically similar, their stereochemical differences are profound from a pharmaceutical perspective. As chiral synthons, they offer drug developers precise control over the three-dimensional architecture of a final drug candidate. The selection between the (R) and (S) enantiomers is a critical, data-driven decision based on the stereochemical requirements of the biological target. The synthetic pathways, though requiring careful control of stereochemistry, rely on established and scalable chemical transformations. Paired with robust analytical methods like chiral HPLC, these building blocks enable the efficient and reliable production of enantiomerically pure active pharmaceutical ingredients, ultimately leading to safer and more effective medicines.
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Introduction: The Enduring Significance of the Pyrrolidine Scaffold
An In-Depth Technical Guide to 3-Substituted Pyrrolidine Scaffolds for Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone in the architecture of biologically active molecules.[1] Its prevalence in natural products, such as the essential amino acid proline, and its proven track record in approved pharmaceuticals have cemented its status as a "privileged scaffold" in medicinal chemistry.[2] Unlike flat, aromatic systems that offer limited conformational diversity, the sp³-hybridized, non-planar nature of the pyrrolidine ring provides a three-dimensional framework essential for navigating the complex topography of biological targets.[1][3] This inherent three-dimensionality, characterized by a phenomenon known as "pseudorotation," allows the scaffold to present substituents in precise spatial vectors, dramatically influencing molecular recognition and pharmacological response.[3][4][5]
While substitution at any position on the pyrrolidine ring can modulate activity, the C3-position offers a particularly strategic vector for modification. It allows for the introduction of diverse functional groups that can serve as key pharmacophoric elements or as handles for further chemical elaboration, all while influencing the ring's conformational preference. This guide provides a technical overview of 3-substituted pyrrolidine scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind stereoselective synthetic strategies, explore diverse medicinal applications with a focus on structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols.
Chapter 1: Strategic Advantages of the 3-Substituted Pyrrolidine Core
The utility of the pyrrolidine scaffold is fundamentally linked to its conformational flexibility. The ring is not flat but exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. A substituent at the C3-position significantly influences this equilibrium, favoring conformations that minimize steric strain. This control over the three-dimensional shape is a powerful tool for medicinal chemists to optimize ligand-receptor interactions.
For instance, a bulky substituent at C3 can lock the ring into a specific pucker, pre-organizing other parts of the molecule for optimal binding. This reduces the entropic penalty upon binding and can lead to a significant increase in potency and selectivity. The nitrogen atom adds another layer of utility, serving as a hydrogen bond acceptor or a point for N-alkylation to modulate physicochemical properties like solubility and basicity.[6]
Caption: Simplified catalytic cycle for Pd-catalyzed hydroarylation of pyrrolines.
Experimental Protocol: Synthesis of 1-Propyl-3-phenylpyrrolidine [7][8]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (318 mg, 1.5 mmol).
-
Reagent Addition: Add iodobenzene (1.0 mmol), followed by N-propyl-2-pyrroline (1.2 mmol).
-
Solvent and Reaction: Add anhydrous toluene (2 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired 3-aryl pyrrolidine product.
Asymmetric [3+2] Cycloadditions
The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring de novo. [9]This atom-economical reaction can generate multiple stereocenters in a single step. [10]The use of chiral catalysts or auxiliaries enables highly diastereoselective and enantioselective transformations, providing access to optically pure, densely functionalized pyrrolidines. [10][11] Experimental Protocol: Asymmetric Organocatalytic [3+2] Cycloaddition [11]
-
Catalyst and Reagent Preparation: In a dry vial, dissolve the secondary amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%) in an anhydrous solvent such as dichloromethane (2 mL) at room temperature.
-
Addition of Starting Materials: Add the α,β-unsaturated aldehyde (1.2 mmol) to the catalyst solution. Stir for 5 minutes. Then, add the imine precursor (e.g., an N-benzylglycinate ester, 1.0 mmol).
-
Reaction: Stir the mixture at the specified temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or LC-MS. The reaction typically completes within 8-24 hours.
-
Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized, enantioenriched pyrrolidine.
Chapter 3: Medicinal Chemistry Applications and SAR
The 3-substituted pyrrolidine scaffold is featured in a vast array of pharmacologically active agents, demonstrating its versatility across multiple therapeutic areas. [1][12][13]Strategic modification at the C3 position is often the key to achieving high potency and selectivity.
Central Nervous System (CNS) Agents
As mentioned, 3-aryl pyrrolidines are prominent scaffolds for CNS-active compounds. They can be potent and selective ligands for dopamine and serotonin receptors, which are critical targets for treating depression, schizophrenia, and Parkinson's disease. [7][8]The nature and substitution pattern of the C3-aryl ring directly modulate receptor affinity and functional activity (agonist vs. antagonist).
| Compound Scaffold | C3-Aryl Substituent | Target Affinity (Ki, nM) | Reference |
| 1-Propyl-3-aryl-pyrrolidine | Phenyl | Dopamine D₂: ~50 nM | [7] |
| 1-Propyl-3-aryl-pyrrolidine | 4-Fluorophenyl | Dopamine D₂: ~35 nM | [7] |
| 1-Propyl-3-aryl-pyrrolidine | 3-Methoxyphenyl | Serotonin 5-HT₂A: ~20 nM | [8] |
| 1-Propyl-3-aryl-pyrrolidine | 2-Naphthyl | Dopamine D₃: ~15 nM | [8] |
Note: The affinity values are illustrative, based on data reported in the literature, and serve to demonstrate SAR trends.
Anticancer Agents
Numerous pyrrolidine derivatives have shown potent anticancer activity. [14][15]For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), targets relevant in breast cancer. [3]In many of these compounds, the C3-substituent is part of a larger pharmacophore that engages in critical interactions within the target's binding site. Halogen substitution on the pyrrolidine or its appendages has been noted to increase cytotoxic activity in certain series. [12]
Caption: A general pharmacophore model for a 3-substituted pyrrolidine anticancer agent.
Enzyme Inhibitors
The pyrrolidine scaffold is adept at mimicking natural substrates or transition states of enzymes. Polyhydroxylated pyrrolidines, known as aza-sugars, are effective inhibitors of carbohydrate-processing enzymes like α-glucosidase, making them valuable for treating metabolic diseases such as diabetes. [3]Furthermore, pyrrolidine sulfonamide derivatives have been synthesized as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), another important target in diabetes therapy. [12]For instance, a derivative with a 4-trifluorophenyl substitution on a linked oxadiazole group showed an IC₅₀ of 11.32 µM against the DPP-IV enzyme. [12]
Chapter 4: Advanced Concepts - Bioisosterism
Bioisosterism is a powerful drug design strategy where a part of a molecule is replaced by a structurally distinct group to improve properties without losing the desired biological activity. [16]The pyrrolidine ring is frequently involved in this strategy.
-
As a Bioisostere: The pyrrolidine ring, particularly as part of the proline structure, can be replaced by other cyclic or acyclic groups to alter conformational rigidity or metabolic stability. [17]For example, replacing a proline residue in a peptide with a more rigid bicyclic analog like hexahydro-1H-pyrrolizine-2-carboxylic acid can lock the peptide backbone into a bioactive conformation. [18]* Replacement of Other Groups: Conversely, the pyrrolidine ring can be introduced as a bioisosteric replacement for other groups. For example, it can replace a phenyl ring to increase sp³ character, improve solubility, and provide novel vectors for substitution, a strategy increasingly used to escape "flatland" in medicinal chemistry. Iterative bioisosteric replacements involving the pyrrolidine core have led to superior clinical candidates. [19]
Conclusion and Future Outlook
The 3-substituted pyrrolidine scaffold is a testament to the power of three-dimensional thinking in drug design. Its conformational flexibility, coupled with the strategic placement of substituents, provides a robust platform for developing potent and selective therapeutic agents. The continued evolution of synthetic methodologies, particularly in asymmetric catalysis and late-stage C-H functionalization, promises to expand the accessible chemical space around this remarkable core. Future research will undoubtedly leverage these advanced techniques to create novel pyrrolidine-based medicines with improved efficacy and safety profiles, ensuring that this versatile scaffold remains a mainstay in the medicinal chemist's toolbox for years to come.
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The Strategic Deployment of Methoxymethyl (MOM)-Protected Pyrrolidines in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products attests to its significance.[3][4] The inherent three-dimensionality of the sp³-rich pyrrolidine framework allows for the precise spatial orientation of substituents, enabling a nuanced exploration of chemical space and fostering specific, high-affinity interactions with biological targets.[1][5] The strategic introduction of protecting groups is a critical facet of harnessing the synthetic potential of the pyrrolidine core, with the methoxymethyl (MOM) ether emerging as a particularly versatile tool for the protection of both hydroxyl and amine functionalities.
This technical guide provides a comprehensive exploration of methoxymethyl-protected pyrrolidine building blocks, offering field-proven insights into their synthesis, strategic application, and deprotection. We will delve into the underlying chemical principles that govern their reactivity and provide detailed, actionable protocols for their manipulation in the laboratory.
The Pyrrolidine Scaffold: A Privileged Motif in Pharmacology
The pyrrolidine nucleus is a recurring structural motif in a vast array of pharmacologically active agents, spanning therapeutic areas from antiviral and anticancer to central nervous system disorders.[4][6][7] Its utility stems from several key features:
-
Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with a unique pharmacological profile.[5]
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, often leading to improved aqueous solubility and other desirable pharmacokinetic properties.
-
Metabolic Stability: The saturated nature of the pyrrolidine ring generally confers greater metabolic stability compared to its aromatic counterpart, pyrrole.
The strategic incorporation of functional groups onto the pyrrolidine scaffold is paramount in drug design. Protecting group chemistry, therefore, plays a pivotal role in the multi-step synthesis of complex, pyrrolidine-containing drug candidates.
Synthesis of MOM-Protected Pyrrolidine Building Blocks
The methoxymethyl (MOM) group serves as a robust and reliable protecting group for both hydroxyl and amine functionalities. Its installation is typically straightforward, and its stability to a wide range of reaction conditions, including strongly basic and organometallic reagents, makes it an attractive choice in complex synthetic campaigns.
O-Protection: The Synthesis of (S)-2-(Methoxymethyl)pyrrolidine (SMP)
A quintessential example of an O-MOM protected pyrrolidine building block is (S)-2-(methoxymethyl)pyrrolidine, often referred to as SMP. This chiral auxiliary and synthetic intermediate is readily prepared from the naturally abundant amino acid, (S)-proline. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by methylation of the hydroxyl group.
Diagram 1: Synthetic Pathway to (S)-2-(Methoxymethyl)pyrrolidine
Caption: General synthetic scheme for the preparation of (S)-2-(Methoxymethyl)pyrrolidine from (S)-Proline.
Detailed Experimental Protocol: Synthesis of (S)-(+)-2-Methoxymethylpyrrolidine
This procedure is adapted from a robust and well-established protocol.
Step 1: Preparation of (S)-(+)-2-Hydroxymethylpyrrolidine ((S)-Prolinol)
-
In a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-proline in an appropriate alcohol solvent (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux until esterification is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid. Remove the solvent under reduced pressure.
-
The crude ester is then slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C.
-
After the addition is complete, the reaction is carefully warmed to room temperature and then refluxed until the reduction is complete.
-
The reaction is quenched by the sequential addition of water and an aqueous base solution. The resulting solids are filtered, and the filtrate is concentrated to yield crude (S)-prolinol, which can be purified by distillation.
Step 2: O-Methylation to (S)-(+)-2-Methoxymethylpyrrolidine
-
To a solution of (S)-prolinol in a dry, aprotic solvent such as THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add chloromethyl methyl ether (MOM-Cl) dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude (S)-2-(methoxymethyl)pyrrolidine is then purified by vacuum distillation.
N-Protection: Synthesis of N-Methoxymethyl Pyrrolidine
The protection of the pyrrolidine nitrogen with a MOM group proceeds under similar principles, employing a non-nucleophilic base to facilitate the reaction with MOM-Cl.[5]
Diagram 2: N-MOM Protection of Pyrrolidine
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The Pivotal Interplay of Solubility and Lipophilicity in 3-(Methoxymethyl)pyrrolidine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(methoxymethyl)pyrrolidine scaffold is a significant structural motif in modern medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties.[1] This technical guide provides an in-depth analysis of two critical molecular properties—aqueous solubility and lipophilicity—in the context of 3-(methoxymethyl)pyrrolidine derivatives. A comprehensive understanding and strategic modulation of these characteristics are paramount for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), thereby enhancing the probability of clinical success.[2] This document will explore the theoretical underpinnings of these properties, detail robust experimental and in silico methodologies for their determination, and discuss the structure-property relationships that govern their modulation.
Introduction: The Strategic Importance of Physicochemical Properties
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant attrition rate attributed to suboptimal pharmacokinetic profiles.[3][4] Among the myriad of physicochemical parameters that dictate a molecule's behavior in a biological system, aqueous solubility and lipophilicity stand out as fundamental determinants of success.[5] Poor aqueous solubility can lead to low bioavailability and erratic absorption, while inappropriate lipophilicity can result in poor distribution, rapid metabolism, or off-target toxicity.[2][5]
The 3-(methoxymethyl)pyrrolidine core has emerged as a "privileged scaffold" in drug design, valued for its three-dimensional character and its capacity for forming key interactions with biological targets.[1] Derivatives of this scaffold are being investigated for a wide range of therapeutic applications, including treatments for central nervous system (CNS) disorders.[6] For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is a critical requirement, a process heavily influenced by the molecule's lipophilicity.[7][8] This guide will provide the necessary framework for researchers to rationally design and evaluate 3-(methoxymethyl)pyrrolidine derivatives with optimized solubility and lipophilicity profiles.
Foundational Concepts: Solubility and Lipophilicity in Drug Action
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in an aqueous medium at a given temperature and pressure.[9] For orally administered drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption.[5] Insufficient solubility is a major hurdle in drug development, often leading to incomplete absorption and low, variable bioavailability.[5][10]
The structural features of 3-(methoxymethyl)pyrrolidine derivatives, such as the presence of the nitrogen atom in the pyrrolidine ring and the oxygen atom in the methoxymethyl group, can influence their aqueous solubility. These heteroatoms can participate in hydrogen bonding with water molecules, enhancing solubility. However, the overall carbon scaffold contributes to the molecule's hydrophobicity. Modifications to the pyrrolidine ring or the methoxymethyl group, as well as the introduction of various substituents, will significantly impact the overall solubility.
Lipophilicity: A Double-Edged Sword
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][11] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm (log P).[12][13] For ionizable compounds, the distribution coefficient (log D) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[]
While a certain degree of lipophilicity is necessary for a drug to permeate biological membranes, excessive lipophilicity can be detrimental.[5][15] Highly lipophilic compounds often exhibit poor aqueous solubility, increased metabolic clearance, and a higher propensity for off-target binding and toxicity.[2][5] For CNS drug candidates, a delicate balance is required; the molecule must be sufficiently lipophilic to cross the blood-brain barrier but not so lipophilic that it becomes sequestered in lipid tissues or rapidly metabolized.[7][11]
A key guideline in drug discovery is Lipinski's Rule of Five, which suggests that orally active drugs generally have a log P value not greater than five.[3][15][16] For CNS-targeting drugs, an optimal log P value is often considered to be around 2.[11]
Structure-Property Relationships of 3-(Methoxymethyl)pyrrolidine Derivatives
The solubility and lipophilicity of 3-(methoxymethyl)pyrrolidine derivatives can be fine-tuned through strategic structural modifications. Understanding these structure-property relationships is crucial for rational drug design.
Impact of the Pyrrolidine Ring and N-Substitution
The pyrrolidine ring itself is a relatively polar moiety due to the presence of the secondary amine. This nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, contributing positively to aqueous solubility.
N-Substitution: The nature of the substituent on the pyrrolidine nitrogen has a profound effect on both solubility and lipophilicity.[17][18]
-
Alkyl Chains: Increasing the length of an alkyl substituent will generally increase lipophilicity and decrease aqueous solubility.
-
Polar Groups: Introducing polar functional groups (e.g., hydroxyl, carboxyl, or additional amine groups) to the N-substituent can significantly enhance aqueous solubility and reduce lipophilicity.
-
Aromatic Rings: Aryl substituents on the nitrogen will increase lipophilicity. The electronic nature and substitution pattern of the aromatic ring can further modulate these properties.[19]
Influence of the 3-(Methoxymethyl) Group
The methoxymethyl group at the 3-position contributes to the overall polarity of the molecule. The ether oxygen can act as a hydrogen bond acceptor. Modifications to this group can be a useful strategy for modulating physicochemical properties. For instance, replacement of the methyl group with a longer alkyl chain would increase lipophilicity.
Effects of Additional Substituents
Introducing other substituents onto the pyrrolidine ring can also be used to modulate solubility and lipophilicity. The position and nature of these substituents are critical. For example, adding a hydroxyl group would be expected to increase solubility, while adding a halogen atom would likely increase lipophilicity.[20]
Methodologies for Determining Solubility and Lipophilicity
Accurate determination of solubility and lipophilicity is essential for guiding the drug discovery process. A combination of experimental and computational methods is often employed.
Experimental Determination of Aqueous Solubility
Two primary types of solubility measurements are commonly used in drug discovery: kinetic and thermodynamic solubility.[10]
-
Kinetic Solubility: This is a high-throughput method often used in the early stages of discovery.[10][21] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9] While not a true equilibrium measurement, it provides a rapid assessment of a compound's dissolution behavior.
-
Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium solubility of a solid compound in an aqueous buffer after a prolonged incubation period (typically 24-72 hours).[10][21] The shake-flask method is the most common technique for determining thermodynamic solubility.[9]
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures the concentration at which a compound precipitates from a supersaturated solution. | Measures the concentration of a saturated solution in equilibrium with the solid drug.[10] |
| Throughput | High | Low to Medium |
| Sample Amount | Low | High |
| Typical Method | Nephelometry (light scattering) or UV/LC-MS analysis of the supernatant.[10] | Shake-flask method followed by UV or LC/MS analysis of the filtered solution.[10][21] |
| Application | Early-stage screening and lead identification. | Lead optimization and candidate selection.[10] |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess amount of the solid 3-(methoxymethyl)pyrrolidine derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.
Experimental Determination of Lipophilicity
The octanol-water partition coefficient (log P) is the most widely accepted measure of lipophilicity.
-
Shake-Flask Method: This is the traditional and "gold standard" method for log P determination.[12][13] It involves dissolving the compound in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the compound in each phase.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common indirect method for estimating log P.[12][13] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. This method is faster and requires less material than the shake-flask method.[]
Experimental Protocol: Lipophilicity (Shake-Flask Method for Log D at pH 7.4)
-
Prepare a buffered aqueous solution at pH 7.4 and saturate it with n-octanol. Also, saturate n-octanol with the pH 7.4 buffer.
-
Dissolve a known amount of the 3-(methoxymethyl)pyrrolidine derivative in either the pre-saturated n-octanol or the pre-saturated buffer.
-
Combine the two phases in a vessel and agitate until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
-
Calculate Log D as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Silico Prediction of Solubility and Lipophilicity
Computational models are invaluable tools for predicting the physicochemical properties of virtual compounds, enabling the prioritization of synthetic efforts.[22][23]
-
Log P/Log D Prediction: Numerous algorithms are available to calculate log P based on the molecular structure. These methods can be broadly categorized as:
-
Atom-based: Summing the contributions of individual atoms.
-
Fragment-based: Summing the contributions of predefined chemical fragments.
-
Property-based: Using whole-molecule properties like molecular surface area.
-
-
Solubility Prediction: Predicting aqueous solubility is more complex than predicting log P due to the influence of crystal lattice energy.[24] However, various in silico models, including those based on quantitative structure-property relationships (QSPR), have been developed.[23]
While these predictive models are powerful, it is crucial to validate their predictions with experimental data, especially for novel chemical scaffolds like specific series of 3-(methoxymethyl)pyrrolidine derivatives.[25]
Conclusion: A Holistic Approach to Optimizing Drug-like Properties
The successful development of 3-(methoxymethyl)pyrrolidine derivatives as therapeutic agents hinges on a deep and practical understanding of their solubility and lipophilicity. These are not independent properties but are often intertwined, and their optimization requires a multi-parameter approach. By leveraging a combination of rational, structure-based design, accurate experimental determination, and predictive in silico modeling, researchers can navigate the complex landscape of drug discovery with greater efficiency. A proactive strategy that integrates the evaluation of solubility and lipophilicity from the earliest stages of a project will ultimately lead to the identification of drug candidates with a higher probability of success in clinical development.
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Van de Waterbeemd, H., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences, 83(3), 305-315. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5524. Retrieved from [Link]
-
Avdeef, A. (2020). In silico prediction of solubility. ResearchGate. Retrieved from [Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxymethyl)pyrrolidine. Retrieved from [Link]
-
Zhang, Y., et al. (2021). The blood–brain barrier: Structure, regulation and drug delivery. Cellular and Molecular Life Sciences, 78(15), 5801–5821. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Blood–Brain Barrier Drug Targeting: The Future of Brain Drug Development. Retrieved from [Link]
-
Saraiva, C., et al. (2016). Blood–brain barrier models and their relevance for a successful development of CNS drug delivery systems: A review. Journal of Controlled Release, 235, 36-54. Retrieved from [Link]
-
Sivandzade, F., et al. (2021). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Journal of Neuroinflammation, 18(1), 1-17. Retrieved from [Link]
-
ResearchGate. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from [Link]
-
Wang, Y., et al. (2023). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 28(11), 4478. Retrieved from [Link]
-
Hlova, V. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. Retrieved from [Link]
-
Horti, F., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Retrieved from [Link]
-
ACS Publications. (2024). Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjugated Dienes: Access to Chromeno[4,3-b]pyrrolidines. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. Retrieved from [Link]
-
Wieder, O., et al. (2021). Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. Molecules, 26(20), 6185. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(Methoxymethyl)pyrrolidine-1-carbonyl Chloride
Abstract This technical guide provides a comprehensive analysis of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride, a critical carbamoyl chloride building block used in modern medicinal chemistry. We explore its molecular identity, synthetic architecture via triphosgene-mediated carbonylation, and its mechanistic role in fragment-based drug discovery (FBDD). Emphasis is placed on handling protocols that mitigate the inherent hydrolytic instability of the carbamoyl chloride moiety while maximizing yield in urea and carbamate synthesis.
Part 1: Molecular Identity & Physicochemical Properties[1]
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a functionalized pyrrolidine derivative characterized by a reactive electrophilic center (the carbamoyl chloride) and a polar, metabolic-modulating ether side chain.
Core Data Matrix
| Property | Value / Description |
| IUPAC Name | 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride |
| CAS Number | 1541965-20-1 (Racemic) |
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| Monoisotopic Mass | 177.056 g/mol |
| Physical State | Viscous oil or low-melting solid (typically handled in solution) |
| Solubility | Soluble in DCM, THF, CHCl₃; Decomposes in water/alcohols |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at -20°C |
Structural Significance
The molecule features two distinct domains:
-
The Electrophilic Warhead: The N-carbonyl chloride (-N-CO-Cl) acts as a "hard" electrophile, highly reactive toward nucleophiles (amines, alcohols) to form ureas and carbamates.
-
The Pharmacophore Scaffold: The 3-methoxymethyl group improves water solubility and metabolic stability compared to alkyl analogs, lowering the LogP of the final drug candidate.
Part 2: Synthetic Architecture
The synthesis of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride is most reliably achieved using Triphosgene (Bis(trichloromethyl) carbonate) . While phosgene gas is a viable alternative, triphosgene offers a safer, solid-state equivalent that generates phosgene in situ with precise stoichiometric control.
Reaction Workflow (Triphosgene Protocol)
Rationale: Direct carbonylation of the secondary amine requires anhydrous conditions to prevent the formation of the symmetric urea byproduct.
Figure 1: Synthetic workflow for the conversion of the secondary amine to the carbamoyl chloride.
Detailed Experimental Protocol
Reagents:
-
3-(Methoxymethyl)pyrrolidine hydrochloride (1.0 eq)
-
Triphosgene (0.35 eq) [Note: 1 mol triphosgene = 3 mol phosgene]
-
DIPEA (N,N-Diisopropylethylamine) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an argon balloon.
-
Dissolution: Dissolve triphosgene (0.35 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate vial, mix 3-(methoxymethyl)pyrrolidine hydrochloride (1.0 eq) with DIPEA (2.2 eq) in DCM.
-
Controlled Addition: Add the amine/base mixture dropwise to the triphosgene solution over 30 minutes.
-
Critical Control Point: Slow addition prevents the concentration of free amine from becoming high enough to react with the forming product, which would yield the unwanted symmetric urea dimer.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC or LCMS (aliquot quenched with methanol to observe the methyl carbamate adduct, as the chloride itself is unstable on LCMS).
-
Workup: Remove solvent under reduced pressure. The residue is typically used immediately in the next step due to instability. If purification is strictly necessary, rapid filtration through a silica plug with non-protic solvents (DCM/Hexane) is possible, but distillation is preferred if the boiling point allows.
Part 3: Reactivity Profile & Mechanism
The utility of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride lies in its ability to transfer the pyrrolidine motif to other scaffolds via Nucleophilic Acyl Substitution .
Mechanistic Pathway
The reaction proceeds through an addition-elimination mechanism. The chloride is a good leaving group, activated by the carbonyl.
Figure 2: Nucleophilic acyl substitution mechanism. The chloride leaving group facilitates the formation of stable urea or carbamate bonds.
Common Applications
-
Urea Synthesis: Reaction with primary/secondary amines.[1]
-
Conditions: THF/DCM, Et3N, RT.
-
Use Case: Generating library compounds for GPCR targets (e.g., chemokine receptors) where the pyrrolidine nitrogen acts as a hydrogen bond acceptor.
-
-
Carbamate Synthesis: Reaction with alcohols/phenols.
-
Conditions: NaH (for alcohols) or Pyridine (for phenols).
-
Use Case: Prodrug design or protecting group installation.
-
Part 4: Handling, Stability & Safety (E-E-A-T)
Trustworthiness & Safety: Carbamoyl chlorides are lachrymators and potential carcinogens. They hydrolyze to release HCl and the parent amine.
-
Hydrolysis Risk:
-
Upon contact with atmospheric moisture:
. -
Indicator: Evolution of gas (CO₂) and white fumes (HCl).
-
-
Storage Protocol:
-
Store in a tightly sealed vial with a PTFE-lined cap.
-
Keep at -20°C .
-
If the compound turns from a clear oil to a white solid/slurry, it may have hydrolyzed or polymerized; verify purity before use.
-
-
Quenching Spills:
-
Treat spills with aqueous ammonia or saturated sodium bicarbonate solution to convert the acyl chloride to the safer urea or amine species.
-
References
-
Lemoucheux, L., et al. (2003).[2] "Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides."[1][2] The Journal of Organic Chemistry, 68(19), 7289-7297.[1] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26192479, (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from [Link]
- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (General reference for Triphosgene usage protocols).
Sources
Novel Reagents and Methodologies for the Synthesis of Pyrrolidine Ureas: A Guide to Modern, Safer, and More Efficient Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in FDA-approved drugs and natural products.[1] Its three-dimensional structure, conformational rigidity, and capacity for diverse substitution patterns enable precise interactions with biological targets.[2][3] When combined with the urea functional group—a key pharmacophore known for its hydrogen bonding capabilities—the resulting pyrrolidine urea motif becomes a powerful tool in the design of novel therapeutics, from antivirals to anti-cancer agents.[4][5][6]
However, the traditional synthesis of ureas has long been fraught with challenges, primarily revolving around the use of highly toxic and hazardous reagents like phosgene and isocyanates.[5][7] The modern imperative for greener, safer, and more efficient chemical processes has driven the development of novel reagents and catalytic systems that circumvent these legacy issues. This guide provides an in-depth exploration of these advanced methodologies, offering field-proven insights and practical protocols for the contemporary drug discovery professional.
The Paradigm Shift: Moving Beyond Hazardous Reagents
The classical approach to urea synthesis involves the reaction of an amine with phosgene to generate an isocyanate intermediate, which is then trapped by a second amine.[6] This method, while effective, poses significant safety risks and often suffers from the formation of symmetrical urea byproducts, complicating purification.[5][7]
The causality behind moving away from this route is twofold:
-
Safety and Handling: Phosgene is an extremely toxic gas, and its solid surrogate, triphosgene (BTC), while easier to handle, still decomposes to phosgene during reactions, requiring stringent safety protocols.[6][8]
-
Chemoselectivity: The high reactivity of isocyanates can lead to poor selectivity, especially when synthesizing complex, unsymmetrical ureas, resulting in diminished yields of the desired product.[5]
The following diagram illustrates the hazardous traditional pathway that modern chemistry seeks to replace.
Detailed Protocol: Synthesis of an N-Aryl-N'-(pyrrolidin-3-yl)urea using CDI
This protocol is a self-validating system, where the clean formation of the product and simple purification validate the methodology's effectiveness.
-
Materials:
-
N-Boc-3-aminopyrrolidine (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Aniline derivative (e.g., 4-chloroaniline) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
-
Procedure:
-
Activation: To a solution of 4-chloroaniline (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add CDI (1.1 equiv) portion-wise. Rationale: The aniline is typically less nucleophilic than the aliphatic pyrrolidine amine, making it the ideal first reactant to form the stable carbamoyl-imidazole intermediate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete formation of the intermediate.
-
Coupling: Add N-Boc-3-aminopyrrolidine (1.0 equiv) to the reaction mixture. If the aniline starting material was used as a hydrochloride salt, add TEA (1.2 equiv) to liberate the free base.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC/LCMS.
-
Work-up & Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Rationale: The washes remove the imidazole byproduct and any unreacted starting materials or excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
-
Deprotection:
-
Dissolve the purified Boc-protected urea in DCM.
-
Add TFA (10 equiv) or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to remove the acid and solvent, yielding the final pyrrolidine urea salt.
-
-
Catalytic and Sustainable Innovations
The frontier of urea synthesis lies in catalytic methods that utilize abundant and non-toxic C1 sources like carbon dioxide (CO₂) and carbon monoxide (CO). These approaches represent the pinnacle of green chemistry.
Electrocatalytic Synthesis
A promising and sustainable route involves the electrocatalytic C-N coupling of CO₂ with nitrogen sources like nitrates or nitrites. [9]This method operates at ambient temperature and pressure and can be powered by renewable energy sources. [9][10]Recent advances have focused on designing highly selective catalysts, such as copper single-atom catalysts on g-C₃N₄ supports, which can achieve high Faradaic efficiency for urea production. [11] Mechanism Insight: The process involves the co-reduction of CO₂ and a nitrogen source on a catalyst surface, facilitating the difficult C-N bond formation. [12][13]The catalyst design is crucial for activating the stable CO₂ and N₂ molecules and guiding the reaction pathway towards urea, suppressing competing reactions like the hydrogen evolution reaction. [12][14]
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- 14. mdpi.com [mdpi.com]
Methodological & Application
Protocol for amide coupling with 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
Application Note: Urea Synthesis via 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
Abstract & Scope
This technical guide details the protocol for utilizing 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS: 1541965-20-1) in the synthesis of non-symmetrical ureas. While often colloquially referred to as "amide coupling" due to the formation of a carbonyl-nitrogen bond, the reaction between a carbamoyl chloride and an amine technically yields a urea derivative.
This reagent is a privileged building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). The 3-methoxymethyl pyrrolidine motif offers enhanced solubility and metabolic stability compared to unsubstituted pyrrolidines, while the carbamoyl chloride moiety serves as a pre-activated electrophile, eliminating the need for unstable isocyanate intermediates or toxic phosgene equivalents.
Reagent Profile
Table 1: Physicochemical Properties
| Property | Data |
| Chemical Name | 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride |
| CAS Number | 1541965-20-1 |
| Molecular Formula | |
| Molecular Weight | 177.63 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Storage | 2–8°C, under inert atmosphere (Ar/N2) |
| Stability | Moisture sensitive; hydrolyzes to amine and HCl/CO2 |
| Reactivity Class | Electrophilic Carbamoylating Agent |
Mechanistic Insight
Understanding the reactivity profile of carbamoyl chlorides is critical for protocol success. Unlike acyl chlorides, carbamoyl chlorides are stabilized by resonance donation from the adjacent nitrogen lone pair into the carbonyl group. This reduces the electrophilicity of the carbonyl carbon, making them less reactive—and thus more selective—than their acid chloride counterparts.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon.
-
Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.
-
Elimination: Expulsion of the chloride ion (
) to restore the carbonyl double bond. -
Deprotonation: A base (auxiliary or excess amine) removes the proton to generate the neutral urea.
Figure 1: Simplified reaction mechanism for urea formation via carbamoyl chloride.
Experimental Protocols
Method A: Standard Conditions (Aliphatic Amines)
Best for primary and secondary aliphatic amines with good nucleophilicity.
Reagents:
-
Substrate Amine (1.0 equiv)
-
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)
-
DCM (Dichloromethane) or THF (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Addition: Cool the solution to 0°C (ice bath). Add 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).
-
Note: Cooling is recommended to control exotherms, though carbamoyl chlorides are less violent than acyl chlorides.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting amine and the appearance of the urea mass (
). -
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine/DIPEA). Caution: Do not use acid if your product contains basic heterocycles.
-
Wash with Saturated
(to neutralize trace acid). -
Wash with Brine, dry over
, filter, and concentrate.
-
Method B: Forcing Conditions (Anilines / Hindered Amines)
Required for electron-deficient anilines or sterically hindered secondary amines.
Reagents:
-
Substrate Amine (1.0 equiv)
-
Reagent (1.2 – 1.5 equiv)
-
Base: NaH (Sodium Hydride) or Pyridine
-
Solvent: DMF or 1,2-Dichloroethane (DCE)
Procedure:
-
Activation:
-
Option 1 (NaH): Dissolve amine in DMF at 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min to generate the amide anion.
-
Option 2 (Thermal): Dissolve amine and Pyridine (3.0 equiv) in DCE.
-
-
Coupling: Add the carbamoyl chloride.
-
Reaction:
-
For NaH: Stir at RT for 4–12 hours.
-
For Thermal: Heat to 60–80°C for 4–16 hours.
-
-
Workup: Standard extraction (EtOAc/Water). For DMF reactions, wash the organic layer 3x with water to remove DMF.
Workflow Visualization
The following decision tree assists in selecting the appropriate protocol based on substrate properties.
Figure 2: Decision tree for protocol selection and optimization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Nucleophile is too weak or steric hindrance. | Switch to Method B (Heating or NaH). Add catalytic DMAP (10 mol%) to Method A. |
| Hydrolysis of Reagent | Wet solvent or old reagent. | Use freshly distilled/anhydrous solvents. Verify reagent quality via NMR ( |
| Symmetrical Urea Formation | Presence of water reacting with reagent to form amine, which couples with remaining reagent. | Ensure strict anhydrous conditions. Flush flask with Argon. |
| Reagent "Crashes Out" | Poor solubility of the carbamoyl chloride. | Switch solvent to THF or a DCM/DMF mixture.[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas. Chemical Reviews, 110(12). (Comprehensive review on urea synthesis methods).
-
Enamine Ltd. (2023). Building Blocks: Carbamoyl Chlorides. (Specific reagent data and handling).
-
PubChem. (2023).[2] Compound Summary: 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride.[3][4][5] National Library of Medicine.
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- 5. 1541965-20-1 CAS Manufactory [m.chemicalbook.com]
Application Note: A Practical Guide to the Synthesis of N,N'-Disubstituted Urea Derivatives Using Pyrrolidine Carbamoyl Chlorides
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-disubstituted urea derivatives, a critical pharmacophore in modern medicinal chemistry. We focus on a robust and scalable method utilizing pyrrolidine carbamoyl chloride as a key reagent. This application note details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization techniques. By explaining the causality behind experimental choices, this guide aims to empower researchers to confidently and efficiently synthesize these valuable compounds for applications in drug discovery and development.
Introduction: The Significance of Urea Derivatives in Drug Design
The urea moiety is a cornerstone functional group in medicinal chemistry, celebrated for its unique ability to act as a rigid hydrogen bond donor and acceptor.[1][2] This property allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.[1][3] Consequently, urea derivatives are integral to a wide array of clinically approved drugs, demonstrating efficacy as anticancer, anti-HIV, antidiabetic, and antibacterial agents.[1][4] The synthesis of diverse urea libraries is, therefore, a critical task in the hit-to-lead and lead optimization phases of drug discovery.
While traditional methods for urea synthesis often involve hazardous reagents like phosgene or moisture-sensitive isocyanates, the use of carbamoyl chlorides offers a more stable and manageable alternative.[1][5] This guide specifically focuses on the application of pyrrolidine carbamoyl chloride, a versatile reagent for the synthesis of unsymmetrical ureas.
Mechanistic Insights: The Carbamoyl Chloride Pathway
The synthesis of an N,N'-disubstituted urea using pyrrolidine carbamoyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a well-established addition-elimination mechanism.
The core reaction is as follows:
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the pyrrolidine carbamoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Diagram: General Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of a disubstituted urea from pyrrolidine carbamoyl chloride and a primary amine (R-NH₂).
Caption: Mechanism of Urea Synthesis via Carbamoyl Chloride.
Experimental Protocols & Procedures
Critical Safety Considerations
Carbamoyl chlorides, including pyrrolidine carbamoyl chloride, are toxic, corrosive, and moisture-sensitive compounds.[6][7][8] They are suspected carcinogens and can cause severe skin and eye irritation.[8][9]
-
Handling: Always handle carbamoyl chlorides in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often insufficient; consult glove manufacturer guidance for chlorinated compounds).[7][10]
-
Moisture Sensitivity: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the carbamoyl chloride.
-
Quenching: Any residual carbamoyl chloride should be quenched carefully. A common method is the slow addition of isopropanol to form a stable carbamate, followed by aqueous workup.
Protocol: Synthesis of an N-Aryl-N'-pyrrolidine Urea
This protocol describes a general procedure for the reaction of pyrrolidine carbamoyl chloride with a substituted aniline to yield an unsymmetrical urea derivative.
Materials:
-
Pyrrolidine carbamoyl chloride
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 eq).
-
Solvent Addition: Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath. Rationale: Cooling controls the initial exotherm of the reaction and minimizes potential side reactions.
-
Reagent Addition: In a separate flask, dissolve pyrrolidine carbamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 10-15 minutes. Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarbonate wash removes any excess acid and the TEA-HCl salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid is typically purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[11] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for highly crystalline products.[12]
Diagram: Experimental Workflow
This diagram outlines the key stages of the synthesis and purification process.
Caption: General workflow for urea synthesis and purification.
Data Presentation and Characterization
The successful synthesis of the target urea derivative must be confirmed by standard analytical techniques.
| Parameter | Typical Conditions / Expected Outcome | Rationale |
| Reaction Yield | 60-95% | Dependent on the nucleophilicity of the amine and steric hindrance. |
| Purification | Flash Chromatography (Silica Gel) | Gradient elution, typically starting with 100% Hexanes and increasing the proportion of Ethyl Acetate to 20-50%.[11] |
| ¹H NMR | Appearance of a new broad singlet in the 6-9 ppm region corresponding to the N-H protons of the urea. | Confirms the formation of the urea linkage. |
| ¹³C NMR | A characteristic carbonyl (C=O) signal appears in the 150-160 ppm range. | Confirms the presence of the urea carbonyl group. |
| Mass Spec (ESI) | Detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product. | Confirms the molecular weight of the synthesized compound. |
| FT-IR | A strong C=O stretching vibration appears around 1630-1660 cm⁻¹. N-H stretching vibrations are observed around 3300-3500 cm⁻¹. | Provides evidence for the key functional groups in the molecule. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Poor quality carbamoyl chloride (hydrolyzed).2. Low nucleophilicity of the amine.3. Insufficient base. | 1. Use a fresh bottle of the reagent or a newly opened one.2. Increase reaction temperature (e.g., to 40 °C) or use a more polar solvent like DMF.3. Ensure at least 1.2 equivalents of base are used. |
| Formation of Symmetric Urea (from starting amine) | Contamination of carbamoyl chloride with phosgene or a phosgene equivalent. | Use high-purity carbamoyl chloride. This is less common with carbamoyl chlorides than with other phosgene-based methods. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Adjust the polarity of the chromatography eluent; adding a small amount of methanol can sometimes improve separation.[11]2. Consider reverse-phase chromatography if the compound is poorly soluble in standard solvents. |
Conclusion
The use of pyrrolidine carbamoyl chloride provides a reliable and efficient method for the synthesis of N,N'-disubstituted ureas, which are of high value in drug discovery. By following the detailed protocols and safety guidelines outlined in this application note, researchers can effectively synthesize and purify these important compounds. The mechanistic understanding and troubleshooting advice provided herein are intended to facilitate the smooth execution of this valuable chemical transformation.
References
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TBA, A. et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Jagtap, A. et al. (2021). Ureas: Applications in Drug Design. Current Medicinal Chemistry. Available at: [Link]
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Antonchick, A. P. et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. Available at: [Link]
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ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Urea. Wikipedia. Available at: [Link]
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ResearchGate. (2018). How to purify the urea bought from market to pure urea?. ResearchGate. Available at: [Link]
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Loba Chemie. (2018). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
- Google Patents. (n.d.). Purification of urea. US2663731A.
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIETHYLCARBAMOYL CHLORIDE. NJ.gov. Available at: [Link]
-
Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. Chemguide. Available at: [Link]
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- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Ureas via Reaction of 3-(Methoxymethyl)pyrrolidine-1-carbonyl Chloride with Amines
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its unique three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2] This saturated heterocyclic scaffold is a key component in a multitude of biologically active compounds, contributing to their stereochemistry and overall molecular architecture.[1][2] The functionalization of the pyrrolidine core is a critical strategy in the development of novel therapeutics. One common and effective method for this is the formation of urea derivatives at the 1-position. These urea-containing molecules are prevalent in drug candidates and approved medicines due to their ability to act as hydrogen bond donors and acceptors, thereby facilitating crucial interactions with biological targets.
This document provides a detailed guide to the reaction of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride with primary and secondary amines to yield N,N'-disubstituted ureas. We will delve into the underlying reaction mechanism, provide optimized protocols for various amine substrates, and discuss critical parameters that ensure high yield and purity of the final product.
Reaction Mechanism and Rationale
The reaction of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride with an amine proceeds through a nucleophilic addition-elimination mechanism, analogous to the well-known Schotten-Baumann reaction.[3] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. The final step involves the deprotonation of the nitrogen atom by a base, yielding the stable urea product and a salt byproduct.
Caption: General mechanism for the reaction of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride with a primary amine.
Critical Reaction Parameters
The success of this reaction hinges on the careful control of several key parameters:
-
Choice of Base: A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly employed. Typically, 1.1 to 1.5 equivalents of the base are sufficient.
-
Solvent System: Aprotic solvents are preferred to avoid unwanted side reactions with the carbamoyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices. The selection of the solvent may also influence the solubility of the starting materials and the final product, which can be advantageous for purification.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, especially with highly reactive amines. The reaction mixture is then allowed to warm to room temperature to ensure completion. For less reactive amines, gentle heating may be necessary.
-
Stoichiometry: A slight excess of the amine (1.0 to 1.2 equivalents) can be used to ensure the complete consumption of the carbamoyl chloride, which can simplify purification.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific properties of the amine substrate.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
-
Preparation: To a stirred solution of benzylamine (1.05 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.0 equivalent) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the carbamoyl chloride is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)
-
Preparation: To a solution of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add N-methylaniline (1.1 equivalents) followed by diisopropylethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 50 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of ureas from 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride and various amines.
| Amine Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Et3N (1.2) | DCM | 0 to RT | 2-4 | 85-95 |
| Primary Aromatic | Et3N (1.2) | THF | RT to 40 | 6-12 | 70-85 |
| Secondary Aliphatic | DIPEA (1.5) | DCM | RT | 4-8 | 80-90 |
| Secondary Aromatic | DIPEA (1.5) | THF/DMF | 50-70 | 12-24 | 60-75 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and purification method.
Workflow and Purification Strategy
The general workflow for the synthesis and purification of the target urea compounds is outlined below.
Caption: A typical experimental workflow for the synthesis and purification of substituted ureas.
For purification, products derived from primary amines often precipitate upon addition of water to the reaction mixture, allowing for simple filtration.[4] However, ureas from secondary amines may require purification by column chromatography.[4]
Product Characterization
The synthesized urea derivatives should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The appearance of a new signal in the 1H NMR spectrum corresponding to the N-H proton of the urea (typically a broad singlet) and characteristic shifts in the resonances of the pyrrolidine and amine moieties are indicative of product formation.
-
Mass Spectrometry (MS): LC-MS is an excellent tool for confirming the molecular weight of the product and for monitoring reaction progress. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
The reaction of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride with primary and secondary amines provides a reliable and versatile method for the synthesis of a diverse range of N,N'-disubstituted ureas. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of pure products can be obtained. The protocols and guidelines presented in this application note serve as a valuable resource for researchers in drug discovery and medicinal chemistry, facilitating the synthesis of novel compounds based on the privileged pyrrolidine scaffold.
References
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Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. Available at: [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]
- Practical synthesis of urea derivatives. Google Patents.
-
Mayr's Database Of Reactivity Parameters: 2-(methoxymethyl)pyrrolidine. Mayr's Database. Available at: [Link]
-
Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas. ResearchGate. Available at: [Link]
-
Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. Available at: [Link]
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Influence of the Nucleophilic Ligand on the Reactivity of Carbonyl Rhenium(I) Complexes towards Methyl Propiolate: A Computational Chemistry Perspective. ResearchGate. Available at: [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Europe PMC. Available at: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Pyrrolidine, 1-butyl-. Organic Syntheses. Available at: [Link]
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(-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. PubMed. Available at: [Link]
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
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Influence of the Nucleophilic Ligand on the Reactivity of Carbonyl Rhenium(I) Complexes towards Methyl Propiolate: A Computational Chemistry Perspective. MDPI. Available at: [Link]
-
An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzyme Inhibitory Activity with Chemical Composition by Multivariate Data Analysis. MDPI. Available at: [Link]
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Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. MDPI. Available at: [Link]
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Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. Available at: [Link]
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High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. SciSpace. Available at: [Link]
-
Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China. PubMed. Available at: [Link]
Sources
Application Notes: Leveraging 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride for Fragment-Based Drug Design
Introduction: The Strategic Value of 3D Scaffolds in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial hits are then optimized through strategies like fragment growing or linking to develop molecules with high affinity and selectivity.[5][6]
A critical factor in the success of FBDD is the quality and diversity of the fragment library.[6] While historically dominated by flat, aromatic compounds, there is a growing consensus on the advantages of incorporating fragments with three-dimensional (3D) character.[7] Saturated heterocyclic scaffolds, such as pyrrolidine, are of particular interest as they allow for a more comprehensive exploration of 3D chemical space.[8][9] Appropriately substituted pyrrolidines provide well-defined exit vectors for fragment optimization, can enhance solubility, and their non-planar conformations can lead to more specific and potent interactions with protein targets.[8]
This guide focuses on a specific, high-value reagent for this purpose: 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride . This molecule is not a screening fragment itself, but rather a versatile building block for the crucial "hit-to-lead" optimization phase. Its utility lies in the combination of three key features:
-
A 3D Pyrrolidine Scaffold: Provides a validated, non-planar core that introduces favorable 3D geometry.[9]
-
A Defined Growth Vector: The methoxymethyl group at the 3-position acts as a directional handle and potential hydrogen bond acceptor.
-
A Reactive Handle: The carbonyl chloride is a highly reactive group ideal for forming robust amide bonds, enabling the covalent attachment of this scaffold to fragment hits containing a primary or secondary amine.[10][11]
This application note provides a technical guide for researchers on how to strategically employ 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride in a typical FBDD workflow, specifically focusing on the "fragment growing" strategy.
Physicochemical Properties of the Reagent
A clear understanding of the building block's properties is essential for rational drug design.
| Property | Value | Source/Method |
| CAS Number | 1541965-20-1 | [12][13] |
| Molecular Formula | C₇H₁₂ClNO₂ | [14] |
| Molecular Weight | 177.63 g/mol | [12][13] |
| Monoisotopic Mass | 177.05565 Da | [14] |
| Purity | Min. 95% (Typical) | [12] |
| Reactivity | Highly reactive acyl chloride, sensitive to moisture. | General Chemical Knowledge |
Core Application: Fragment Growing
The most common and intuitive application of this reagent is in a "fragment growing" or "elaboration" strategy.[5][15] This process begins after a primary fragment screen has identified a "hit"—a small molecule that binds to the target, typically with low (micromolar to millimolar) affinity. If this hit contains a suitable reactive handle, such as an amine, 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride can be used to build upon this core, exploring adjacent space within the protein's binding pocket to form new, beneficial interactions.
The overarching goal is to increase the affinity and selectivity of the initial fragment hit by adding a new chemical moiety that makes additional contacts with the target protein.
Protocol 1.1: Amide Coupling for Fragment Elaboration
This protocol details the procedure for coupling 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride with a hypothetical amine-containing fragment hit.
Causality: The carbonyl chloride is a highly electrophilic species. The reaction is a nucleophilic acyl substitution where the lone pair of the amine from the fragment hit attacks the carbonyl carbon, ultimately displacing the chloride leaving group. A non-nucleophilic base is required to quench the HCl generated in situ, preventing the protonation and deactivation of the starting amine. Anhydrous conditions are critical to prevent the hydrolysis of the carbonyl chloride to the unreactive carboxylic acid.
Materials:
-
Amine-containing fragment hit
-
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
-
Appropriate solvents for TLC and column chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment:
-
Round-bottom flask with stir bar
-
Schlenk line or balloon setup for inert atmosphere
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Step-by-Step Procedure:
-
Preparation: Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Reactant Setup: To a round-bottom flask, add the amine-containing fragment hit (1.0 eq). Dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask and purge with inert gas.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Base Addition: Add DIPEA or TEA (1.5 - 2.0 eq) to the solution via syringe. Stir for 5 minutes.
-
Acyl Chloride Addition: Dissolve 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM in a separate vial. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Workup - Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid and base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% Ethyl Acetate in Hexanes) to yield the pure elaborated fragment.
Section 2: Characterization and Validation of the Elaborated Fragment
Successful synthesis must be followed by rigorous characterization to confirm the identity, purity, and binding affinity of the new molecule.
Protocol 2.1: Structural Confirmation by NMR and Mass Spectrometry
Causality: Mass spectrometry (MS) confirms the molecular weight of the new compound, providing strong evidence of a successful coupling.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity of the atoms and ensuring the desired amide bond has formed without unintended structural changes.[18][19]
Step-by-Step Procedure:
-
Mass Spectrometry:
-
Dissolve a small sample of the purified product in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Analyze using an LC-MS system with electrospray ionization (ESI).
-
Confirm the presence of the expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).[17] The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.
-
-
NMR Spectroscopy:
-
Dissolve 1-5 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a proton (¹H NMR) spectrum. Verify the presence of signals corresponding to both the initial fragment hit and the newly added 3-(methoxymethyl)pyrrolidine moiety. Look for the disappearance of the amine proton signal and the appearance of a new amide N-H signal (if applicable).
-
Acquire a carbon (¹³C NMR) spectrum to confirm the presence of all expected carbon atoms, including the new amide carbonyl carbon.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm the full structure and connectivity.[16]
-
Protocol 3.1: Biophysical Validation by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[20][21] It is an ideal method to quantify the improvement in binding affinity (K_D) gained from the fragment elaboration.[22] The target protein is immobilized on a sensor chip, and the elaborated fragment is flowed over the surface. A change in the refractive index at the surface, proportional to the mass bound, is measured and used to determine the on-rate (k_a), off-rate (k_d), and equilibrium dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein
-
Purified elaborated fragment (and original fragment hit for comparison)
-
Running buffer (e.g., HBS-EP+) with a low percentage of DMSO
Step-by-Step Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling).
-
Analyte Preparation: Prepare a dilution series of the elaborated fragment in running buffer. A typical concentration range might be from 100 µM down to low nM, spanning either side of the expected K_D. Also, prepare a dilution series for the original fragment hit for direct comparison.
-
Binding Analysis:
-
Inject the different concentrations of the elaborated fragment over the immobilized protein surface and a reference flow cell.
-
Record the binding response (sensorgram) for each concentration.
-
Between injections, regenerate the surface with a suitable regeneration solution to remove all bound analyte.
-
-
Data Processing:
-
Subtract the reference flow cell data from the active surface data to correct for bulk refractive index changes.
-
Subtract a "zero concentration" (buffer only) injection to double-reference the data.
-
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_a, k_d) and calculate the affinity (K_D = k_d / k_a).
-
Comparison: Compare the measured K_D of the elaborated fragment to that of the original fragment hit to quantify the improvement in binding affinity.
Hypothetical Data Summary:
| Compound | Molecular Weight (Da) | K_D (µM) | Ligand Efficiency (LE) |
| Fragment Hit | 145 | 500 | 0.33 |
| Elaborated Fragment | 242 | 10 | 0.35 |
Note: Ligand Efficiency (LE) is a metric used to assess how efficiently a molecule binds relative to its size. It is calculated as: LE = (1.37 * pK_D) / Heavy_Atom_Count. An increase or maintenance of LE during optimization is generally considered favorable.
Conclusion
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride is a powerful and strategically valuable reagent in the hit-to-lead optimization phase of fragment-based drug design. Its pre-configured 3D scaffold and reactive handle provide a reliable method for executing fragment growing strategies. By following robust protocols for chemical synthesis and biophysical validation, researchers can efficiently elaborate on initial fragment hits, systematically exploring the target's binding site to rapidly develop more potent and selective lead compounds. This rational, structure-guided approach accelerates the drug discovery process and increases the probability of success.[2][23]
References
-
BioSolveIT GmbH. FBDD: Fragment-Based Drug Discovery. Available from: [Link]
-
La Trobe University. Small Molecule Structure Characterisation. Available from: [Link]
-
Mascovankova, P., et al. (2019). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available from: [Link]
-
Sygnature Discovery. Fragment Screening. Available from: [Link]
-
Gfesser, G. A., et al. (2018). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Sygnature Discovery. Why 3D is not the always the winner in fragment-based screening?. Available from: [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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Pathania, R., et al. (2021). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available from: [Link]
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Chen, Y., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]
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Ferguson, F. M., et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters. Available from: [Link]
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Dalvit, C. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today. Available from: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
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Gfesser, G. A., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. Available from: [Link]
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Application Notes and Protocols for the Preparation of N-acyl Pyrrolidines from Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl pyrrolidines are a significant class of amide compounds frequently encountered as structural motifs in a wide array of biologically active molecules, including pharmaceuticals and natural products.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, imparts unique conformational constraints and physicochemical properties to molecules. The acylation of the pyrrolidine nitrogen is a fundamental transformation in organic synthesis, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.[3]
The reaction of a carbonyl chloride (also known as an acyl chloride) with pyrrolidine is a robust and widely employed method for the synthesis of N-acyl pyrrolidines.[4][5] This reaction, often a variant of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.[6][7] It is favored for its generally high yields, rapid reaction rates, and broad substrate scope.[8][9] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and troubleshooting advice for this important transformation.
Reaction Principle and Mechanism
The N-acylation of pyrrolidine with a carbonyl chloride is a classic example of nucleophilic acyl substitution.[10] The reaction is typically base-catalyzed, with the base serving to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[7][11]
The mechanism can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[6][12]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral N-acyl pyrrolidine product and the hydrochloride salt of the base.[10][13]
The choice of base is critical and can influence the reaction's efficiency. Common bases include tertiary amines like triethylamine (TEA) or pyridine in anhydrous organic solvents, or an aqueous solution of a strong base like sodium hydroxide (NaOH) in a biphasic system (Schotten-Baumann conditions).[14][15]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the preparation of N-acyl pyrrolidines from carbonyl chlorides.
Caption: General workflow for N-acyl pyrrolidine synthesis.
Detailed Experimental Protocols
Two common protocols are provided below: one using a tertiary amine base in an organic solvent and another employing Schotten-Baumann conditions.
Protocol 1: N-Acylation using Triethylamine in Dichloromethane
This protocol is suitable for a wide range of acyl chlorides and is performed under anhydrous conditions.
Materials:
-
Pyrrolidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.2 eq.) to the stirred solution.[16]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes. A white precipitate of triethylammonium chloride may form.[16]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4][16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acylation under Schotten-Baumann Conditions
This biphasic protocol is particularly useful for large-scale syntheses and when using water-stable acyl chlorides.[15]
Materials:
-
Pyrrolidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, separatory funnel, ice bath
Procedure:
-
Reaction Setup: In a beaker, dissolve pyrrolidine (1.0 eq.) in DCM. Add an aqueous solution of NaOH (e.g., 2 M, 2.0-3.0 eq.).
-
Cooling and Acyl Chloride Addition: Cool the vigorously stirred biphasic mixture to 0-10 °C in an ice bath. Add the acyl chloride (1.05-1.1 eq.) dropwise, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a fresh portion of DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
-
Purification: Purify the crude product as described in Protocol 1.
Data Presentation: Reaction Parameters and Observations
| Parameter | Protocol 1 (Anhydrous) | Protocol 2 (Schotten-Baumann) | Rationale and Field Insights |
| Base | Triethylamine, Pyridine[16] | Sodium Hydroxide, Potassium Hydroxide[14] | Tertiary amines act as HCl scavengers in organic media. Strong inorganic bases are effective in biphasic systems. Pyridine can also act as a nucleophilic catalyst.[15] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF)[16] | DCM/Water, Diethyl ether/Water | Aprotic solvents are necessary for anhydrous conditions. Biphasic systems require a water-immiscible organic solvent. |
| Temperature | 0 °C to Room Temperature[4] | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. Some less reactive substrates may require gentle heating.[16] |
| Stoichiometry | Pyrrolidine (1 eq.), Acyl Chloride (1.05-1.1 eq.), Base (1.1-1.2 eq.) | Pyrrolidine (1 eq.), Acyl Chloride (1.05-1.1 eq.), Base (2-3 eq.) | A slight excess of the acylating agent ensures complete consumption of the amine. At least one equivalent of base is required to neutralize the HCl produced.[15][16] |
| Potential Byproducts | Triethylammonium chloride, unreacted starting materials | Benzoic acid (from hydrolysis of benzoyl chloride), unreacted starting materials[15] | In anhydrous conditions, the base's hydrochloride salt is a common byproduct. In aqueous conditions, hydrolysis of the acyl chloride is a competing reaction.[15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acyl chloride due to hydrolysis.[16] 2. Pyrrolidine is protonated and non-nucleophilic due to insufficient base.[15][16] 3. Reaction temperature is too low. | 1. Use freshly opened or purified acyl chloride and handle under an inert atmosphere. 2. Ensure at least one equivalent of a suitable base is used. Consider a slight excess. 3. While many acylations proceed at room temperature, gentle heating (40-50 °C) might be necessary. Monitor for potential side reactions at higher temperatures.[16] |
| Formation of a Stable Emulsion during Work-up | This is a common issue in Schotten-Baumann reactions. | 1. Add brine to increase the ionic strength of the aqueous phase.[15] 2. Add more organic solvent or a small amount of concentrated base. 3. Filter the emulsified mixture through a pad of Celite or glass wool.[15] |
| Product is Contaminated with Carboxylic Acid | Hydrolysis of the acyl chloride, especially in the presence of moisture or during aqueous work-up.[15] | Perform an aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic byproduct into the aqueous layer. |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Hydrolysis of the acyl chloride. | 1. Monitor the reaction by TLC until the limiting reagent is consumed. 2. Consider alternative bases or solvents to minimize side reactions. 3. Ensure anhydrous conditions if using Protocol 1. During work-up, a basic wash is crucial. |
Conclusion
The preparation of N-acyl pyrrolidines from carbonyl chlorides is a highly reliable and versatile synthetic method. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of these valuable compounds. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this transformation in a laboratory setting. Careful attention to reagent quality, stoichiometry, and reaction monitoring is paramount to achieving high yields and purity.
References
- Vertex AI Search. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 12, 2026.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 12, 2026.
- Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved February 12, 2026.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved February 12, 2026.
- Benchchem. (n.d.). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine. Retrieved February 12, 2026.
- Benchchem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Retrieved February 12, 2026.
- Benchchem. (n.d.). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Retrieved February 12, 2026.
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Retrieved February 12, 2026.
- Benchchem. (n.d.). How to optimize reaction conditions for N-benzoylation of pyrrolidine. Retrieved February 12, 2026.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 12, 2026.
- ResearchGate. (2021, January). Synthesis of N‐benzoylpyrrolidine. Retrieved February 12, 2026.
- ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved February 12, 2026.
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved February 12, 2026.
- Semantic Scholar. (n.d.).
- Benchchem. (n.d.). Synthesis of 1-Benzoylpyrrolidine: An Application Note and Laboratory Protocol. Retrieved February 12, 2026.
- PubMed. (2009, September 7). An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. Organic & Biomolecular Chemistry, 7(17), 3561-71.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved February 12, 2026.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved February 12, 2026.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved February 12, 2026.
- Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved February 12, 2026.
- Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved February 12, 2026.
- SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved February 12, 2026.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved February 12, 2026.
- PMC. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Retrieved February 12, 2026.
- YouTube. (2022, January 30). Acid Chloride Reactions (General Mechanism). Retrieved February 12, 2026.
- Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved February 12, 2026.
- Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine. Retrieved February 12, 2026.
- YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved February 12, 2026.
- University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines. Retrieved February 12, 2026.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved February 12, 2026.
- Journal of the American Chemical Society. (n.d.).
- ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of some N-fatty acylpyroglutamic acids. Retrieved February 12, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Retrieved February 12, 2026.
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone. Retrieved February 12, 2026.
- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone. Retrieved February 12, 2026.
- Organic Syntheses Procedure. (n.d.). Benzoyl piperidine. Retrieved February 12, 2026.
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Application Note: Acylation of Secondary Amines with Carbamoyl Chlorides for Urea Synthesis
Abstract & Scope
The synthesis of tetrasubstituted ureas via the reaction of secondary amines with carbamoyl chlorides is a critical transformation in medicinal chemistry, particularly for generating kinase inhibitors and GPCR ligands. Unlike isocyanate-based routes, which are limited to primary amines or require hazardous precursor synthesis (e.g., Curtius rearrangement), carbamoyl chlorides allow for the direct, modular assembly of complex urea linkages.
This guide details the mechanistic underpinnings, reagent selection strategies, and optimized protocols for this transformation. It specifically addresses the challenge of the reduced electrophilicity of carbamoyl chlorides compared to standard acyl chlorides and provides solutions for sterically encumbered substrates.
Mechanistic Insight: The Reactivity Challenge
Electrophilicity and Resonance
Carbamoyl chlorides (
Consequently, reactions with secondary amines—which are often themselves sterically hindered or less nucleophilic—frequently require:
-
Base activation: To neutralize the HCl byproduct and drive the equilibrium.
-
Nucleophilic catalysis (DMAP): To generate a more reactive intermediate.
-
Thermal energy: To overcome the activation barrier.
Reaction Pathway
The reaction proceeds via a Nucleophilic Acyl Substitution (
Figure 1: General mechanism for the acylation of secondary amines with carbamoyl chlorides.
Reagent Selection Guide
The choice of base and solvent is dictated by the steric profile of the amine and the solubility of the reagents.
Base Selection
| Reagent | Role | pKa (Conj. Acid) | Application Context |
| DIPEA (Hünig's Base) | Proton Scavenger | ~10.75 | Standard. Non-nucleophilic, soluble in organics. Ideal for most reactions. |
| Triethylamine (TEA) | Proton Scavenger | ~10.75 | Alternative to DIPEA. Can be nucleophilic in rare cases; DIPEA is preferred for hindered systems. |
| Pyridine | Base/Solvent | ~5.2 | Useful for sluggish reactions; acts as a weak nucleophilic catalyst. Harder to remove during workup. |
| NaH (Sodium Hydride) | Deprotonating Agent | ~35 | Forcing. Irreversibly deprotonates the amine to form the amide anion ( |
| DMAP | Catalyst | ~9.2 | Hyper-nucleophile. Used (5-10 mol%) to accelerate reactions by forming a reactive |
Solvent Selection
-
DCM (Dichloromethane): Standard solvent. Good solubility for organic bases; easy workup.
-
THF (Tetrahydrofuran): Required when using NaH (DCM is incompatible with strong nucleophiles/bases). Good for polar substrates.
-
DMF (Dimethylformamide): High boiling point, polar aprotic. Accelerates
-type steps. Essential for NaH reactions or high-temperature protocols.
Experimental Protocols
Protocol A: Standard Conditions (DIPEA/DCM)
Best for: Unhindered to moderately hindered secondary amines.
Materials:
-
Secondary Amine (1.0 equiv)
-
Carbamoyl Chloride (1.1 - 1.2 equiv)
-
DIPEA (1.5 - 2.0 equiv)
-
DCM (anhydrous, 0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
or Ar atmosphere. -
Dissolution: Add the Secondary Amine and DIPEA to the flask. Dissolve in anhydrous DCM.
-
Addition: Cool the solution to 0°C (ice bath). Add the Carbamoyl Chloride dropwise (neat or as a solution in DCM) to control the exotherm.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–12 hours.
-
QC Check: Monitor by TLC or LCMS. Look for the disappearance of the amine.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (to remove unreacted amine and DIPEA). Note: Skip this if product is acid-sensitive.
-
Wash with Sat.
(to remove any hydrolyzed carbamic acid/CO2 byproducts). -
Wash with Brine, dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Catalytic Acceleration (DMAP Additive)
Best for: Slow reactions where the amine is weak or the carbamoyl chloride is electron-rich.
Modification to Protocol A:
-
Add DMAP (0.1 equiv / 10 mol%) along with the DIPEA in Step 2.
-
Mechanism: DMAP attacks the carbamoyl chloride first, forming a highly electrophilic
-carbamoylpyridinium salt, which is then attacked by the amine. -
Workup Note: Ensure thorough acidic washing (0.5 M HCl or 10% Citric Acid) to remove DMAP.
Protocol C: Forcing Conditions (NaH/DMF)
Best for: Highly sterically hindered amines (e.g., 2,2,6,6-tetramethylpiperidine derivatives) or electron-deficient amines.
Materials:
-
Secondary Amine (1.0 equiv)
-
Carbamoyl Chloride (1.2 - 1.5 equiv)
-
NaH (60% dispersion in oil, 1.5 equiv)
-
DMF (anhydrous) or THF
Procedure:
-
Deprotonation: In a flame-dried flask under Ar, suspend NaH in anhydrous DMF (0°C).
-
Amine Addition: Add the Secondary Amine dropwise. Stir at 0°C for 30 mins, then RT for 30 mins. Observe gas evolution (
). -
Acylation: Cool back to 0°C. Add the Carbamoyl Chloride dropwise.
-
Heating: Warm to RT. If no reaction occurs after 1 hour, heat to 60–80°C.
-
Quench: Cool to 0°C. Carefully add water or sat.
to quench excess hydride. -
Extraction: Extract with EtOAc (
). Wash organics copiously with water and LiCl solution (to remove DMF).
Decision Workflow
Use the following logic to select the appropriate protocol for your substrate.
Figure 2: Method development decision tree for urea synthesis.
Troubleshooting & Safety
Common Failure Modes
-
Hydrolysis: Carbamoyl chlorides hydrolyze to secondary amines,
, and HCl in the presence of water. -
Low Conversion:
-
Fix: Switch to Protocol C (NaH). Steric clash often prevents the neutral amine from attacking the stabilized carbamoyl center.
-
Safety Warning: Carcinogenicity
Dimethylcarbamoyl Chloride (DMCC) and its analogs are classified as Group 2A Probable Carcinogens (IARC). They are alkylating agents that can react with DNA.
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Double nitrile gloves or Silver Shield® gloves are recommended.
-
Decontamination: Quench glassware and spills with a 10% NaOH solution or aqueous ammonia to hydrolyze the chloride before disposal.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. (Mechanism of DMAP catalysis).[10][11]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Dimethylcarbamoyl Chloride Safety Data.[7] CAMEO Chemicals. (Safety and handling of carbamoyl chlorides).
-
Sartori, G., & Maggi, R. (2006). Advances in the Synthesis of Ureas.[12] In Science of Synthesis. Thieme. (Comprehensive review of urea synthesis methods).
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Application Notes and Protocols: Strategic Solvent Selection for Reactions of 3-(Methoxymethyl)pyrrolidine-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Solvent in Modulating Carbamoyl Chloride Reactivity
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a versatile bifunctional building block, integrating a substituted pyrrolidine scaffold with a reactive carbamoyl chloride moiety. This structure is of significant interest in medicinal chemistry for the synthesis of novel ureas and carbamates, which are prevalent motifs in a wide range of biologically active compounds. The carbamoyl chloride functional group, analogous to but generally less reactive than acyl chlorides, provides a convenient handle for the introduction of the substituted pyrrolidine core onto amine and alcohol nucleophiles.
The success of these derivatization reactions hinges critically on the judicious selection of the reaction solvent. The solvent does more than merely solubilize reactants; it profoundly influences reaction kinetics, modulates the reactivity of nucleophiles and electrophiles, and can either suppress or promote undesirable side reactions. This guide provides a comprehensive overview of the principles governing solvent selection for reactions involving 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride, complete with detailed protocols and mechanistic considerations to empower researchers in developing robust and efficient synthetic methodologies.
Physicochemical Properties and Reagent Handling
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a moisture-sensitive liquid that must be handled under anhydrous conditions to prevent hydrolysis.[1] Exposure to atmospheric moisture will lead to the formation of the corresponding carbamic acid, which is unstable and rapidly decarboxylates to 3-(methoxymethyl)pyrrolidine, consuming the starting material and complicating purification.
Key Handling Considerations:
-
Storage: Store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-20°C is recommended) to maintain long-term stability.[1]
-
Dispensing: Use oven-dried glassware and syringes/needles for all transfers. An inert atmosphere should be maintained throughout the experimental setup.
-
Solvents: All solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system) prior to use.
Solvent Selection: A Multifaceted Decision
The choice of solvent for reactions with 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride is guided by several key factors: solubility of reactants, solvent polarity and aprotic nature, and the solvent's ability to minimize side reactions. A systematic approach to solvent selection is crucial for reaction optimization.
Solubility Considerations
Table 1: Qualitative Solubility and Properties of Recommended Solvents
| Solvent | Dielectric Constant (ε) | Type | Key Advantages | Potential Drawbacks |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent solvating power for a wide range of organic compounds. Volatile and easily removed. | Halogenated solvent with environmental concerns. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good solvating properties. Can coordinate with cations. | Can contain peroxides; must be freshly distilled or tested. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar, promoting dissolution of polar substrates and salts. | Can be more difficult to remove than DCM or THF. |
| Toluene | 2.4 | Nonpolar Aprotic | High boiling point allows for a wide reaction temperature range. Less polar nature can be advantageous in certain cases. | Higher boiling point makes it more difficult to remove. |
| Ethyl Acetate (EtOAc) | 6.0 | Polar Aprotic | "Greener" solvent option. Good solvating power. | Susceptible to hydrolysis under acidic or basic conditions. |
The Imperative of Aprotic Solvents
Protic solvents, such as alcohols and water, are incompatible with 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride as they are themselves nucleophiles and will react with the carbamoyl chloride. Therefore, only aprotic solvents should be employed.
Impact of Solvent Polarity on Reaction Rate and Mechanism
The reaction of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride with a nucleophile (amine or alcohol) proceeds via a nucleophilic acyl substitution mechanism. The polarity of the solvent can influence the reaction rate. For bimolecular reactions (SN2-type), polar aprotic solvents such as acetonitrile or DMF can accelerate the reaction by solvating the transition state. However, for reactions that may have some unimolecular character (SN1-type), a more polar solvent could also facilitate the undesired ionization of the carbamoyl chloride.[4]
Caption: Relationship between solvent polarity and reaction characteristics.
Core Reactions and Recommended Protocols
The two primary applications of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride are the synthesis of ureas and carbamates.
Synthesis of Substituted Ureas
The reaction with primary or secondary amines yields the corresponding N,N'-substituted ureas. A key consideration in this reaction is the neutralization of the hydrogen chloride (HCl) byproduct, which would otherwise form an unreactive ammonium salt with the starting amine. Typically, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added in stoichiometric amounts.
Caption: General workflow for the synthesis of ureas.
Protocol 1: Synthesis of a Representative Urea
This protocol describes the synthesis of 1-(3-(methoxymethyl)pyrrolidine-1-carbonyl)-4-phenylpiperazine.
Materials:
-
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
-
1-Phenylpiperazine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-phenylpiperazine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the carbamoyl chloride dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired urea.
Synthesis of Carbamates
The reaction with alcohols or phenols produces carbamates. These reactions are often slower than those with amines and may require heating and/or the use of a catalyst. A base is also required to scavenge the HCl byproduct. For less reactive alcohols, a stronger base like pyridine may be used, which can also act as a nucleophilic catalyst. A more modern approach for challenging carbamoylations involves the use of a Lewis acid catalyst, such as zinc chloride, in a non-coordinating solvent like toluene.
Protocol 2: Zinc Chloride-Catalyzed Synthesis of a Representative Carbamate
This protocol describes the synthesis of phenyl 3-(methoxymethyl)pyrrolidine-1-carboxylate.
Materials:
-
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
-
Phenol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (0.5 eq) and anhydrous toluene (to make a 0.3 M solution with respect to the carbamoyl chloride).
-
Stir the suspension for 10 minutes at room temperature.
-
Add 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (1.0 eq) to the suspension.
-
Add phenol (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 50-80 °C.
-
After completion of the reaction, cool the mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired carbamate.
Troubleshooting and Mechanistic Insights
Low Yields:
-
Cause: Incomplete reaction or hydrolysis of the starting material.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Consider a more polar aprotic solvent (e.g., acetonitrile) to increase the reaction rate. For carbamate synthesis, consider increasing the reaction temperature or adding a catalyst like ZnCl₂.
Side Product Formation:
-
Cause: Reaction of the carbamoyl chloride with the base, or undesired reactions with polyfunctional substrates.
-
Solution: Use a hindered, non-nucleophilic base like DIPEA. For substrates with multiple nucleophilic sites, consider the use of protecting groups. The choice of solvent can also influence selectivity; less polar solvents like toluene may sometimes afford higher selectivity.
Caption: General mechanism of nucleophilic acyl substitution.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful synthesis of ureas and carbamates from 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride. Anhydrous, aprotic solvents are essential to prevent hydrolysis of this moisture-sensitive reagent. A careful consideration of solvent polarity can be used to optimize reaction rates and yields. Dichloromethane and tetrahydrofuran represent excellent starting points for many applications, offering a good balance of solubility and reactivity. For more challenging transformations, the use of more polar solvents or catalytic systems in non-coordinating solvents should be explored. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes to novel compounds derived from this versatile pyrrolidine building block.
References
-
Kevill, D. N.; D'Souza, M. J. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules2016 , 21(1), 83. [Link]
-
Wikipedia. Carbamoyl chloride. [Link]
-
University of Calgary. Chapter 8: Solvent Effects. [Link]
-
Reddy, L. H., et al. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega2022 , 7(39), 35357–35364. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
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- 2. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrolidine-Based PPAR Agonists
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Metabolic Disease with Precision
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1][2] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.[3] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and is the molecular target for fibrate drugs used to treat dyslipidemia.[4][5] PPARγ is predominantly found in adipose tissue and is crucial for adipogenesis and insulin sensitization, making it the target for the thiazolidinedione class of antidiabetic drugs.[4][6] PPARβ/δ is more ubiquitously expressed and is involved in fatty acid oxidation.[3] Given their central role in metabolic homeostasis, PPARs are highly attractive targets for the development of therapeutics for metabolic syndrome, type 2 diabetes, and atherosclerosis.[1][2]
The pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry due to its three-dimensional character, which allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[7] Its conformational rigidity and the potential for stereochemical diversity make it an ideal core for designing potent and selective PPAR agonists.[7][8] This guide provides a detailed, step-by-step protocol for the synthesis of a representative cis-3,4-disubstituted pyrrolidine-based PPAR agonist, designed to offer a balance of PPARα/γ activity.[7][9]
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence, beginning with the stereocontrolled construction of the pyrrolidine core, followed by functional group manipulations and final assembly of the pharmacophore through key coupling reactions.
Caption: Overall synthetic workflow for the pyrrolidine-based PPAR agonist.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Glycine methyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| 4-Bromobenzaldehyde | ≥98% | Sigma-Aldrich |
| Methyl acrylate | 99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Silver Acetate (AgOAc) | 99.99% trace metals basis | Sigma-Aldrich |
| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Lithium Hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98.0% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥98.0% | Sigma-Aldrich |
| 4-Aminophenol | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Phenylboronic acid | ≥95% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | ≥99.0% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS reagent, ≥99.5% | VWR |
| Hexanes | ACS reagent, ≥98.5% | VWR |
| Silica Gel | 230-400 mesh, 60 Å | VWR |
| Deuterated Solvents (CDCl3, DMSO-d6) | 99.8 atom % D | Cambridge Isotope Labs |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling: Handle all reagents with care. Palladium catalysts are toxic and should be handled with appropriate containment. Triethylamine is corrosive and flammable. Acrylonitrile is toxic and a suspected carcinogen.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Detailed Synthetic Protocol
Step 1: Stereoselective Synthesis of the Pyrrolidine Core
This step utilizes a silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with methyl acrylate to establish the cis-3,4-disubstituted pyrrolidine scaffold.[4][10][11] The silver catalyst coordinates with the imine and the ester of the glycine derivative, creating a chiral environment that directs the cycloaddition to favor the formation of a specific enantiomer.[12][13]
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add glycine methyl ester hydrochloride (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene (10 mL/mmol of glycine ester).
-
Add triethylamine (1.1 eq) to the suspension and stir at room temperature for 30 minutes to form the imine in situ.
-
To the resulting mixture, add silver acetate (0.1 eq) and methyl acrylate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% EtOAc in hexanes) to yield the desired cis-3,4-disubstituted pyrrolidine ester as a colorless oil.
Expected Yield: 60-70% Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15][16]
Step 2: Hydrolysis to the Carboxylic Acid
The methyl ester of the pyrrolidine core is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. This prepares the molecule for the subsequent amide coupling step.[17][18]
Protocol:
-
Dissolve the pyrrolidine ester (1.0 eq) from Step 1 in a mixture of THF and water (3:1, 10 mL/mmol of ester).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pyrrolidine carboxylic acid, which is often used in the next step without further purification.
Expected Yield: >90% Characterization: ¹H NMR and Mass Spectrometry to confirm the conversion.
Step 3: Amide Bond Formation
An amide bond is formed between the pyrrolidine carboxylic acid and an aniline derivative using EDC and HOBt as coupling agents.[9][19][20] This combination is effective for coupling with weakly nucleophilic anilines and minimizes racemization.[19][21]
Protocol:
-
In a round-bottom flask, dissolve the pyrrolidine carboxylic acid (1.0 eq) from Step 2 and 4-aminophenol (1.05 eq) in anhydrous DMF (15 mL/mmol of carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the reaction mixture.
-
Add triethylamine (2.5 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution, 40-70% EtOAc in hexanes) to yield the amide intermediate.
Expected Yield: 65-75% Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 4: Suzuki Coupling for Final Assembly
The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the second aromatic ring, completing the synthesis of the target PPAR agonist.[1][2][3][6][22] This reaction is highly versatile and tolerant of various functional groups.[23][24]
Protocol:
-
To a Schlenk flask, add the amide intermediate (1.0 eq) from Step 3, phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (4:1, 10 mL/mmol of amide) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (gradient elution, 30-60% EtOAc in hexanes).
Expected Yield: 70-85% Characterization: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Chiral HPLC to determine enantiomeric excess.[25][26][27][28]
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents | Product | Yield (%) |
| 1 | 1,3-Dipolar Cycloaddition | AgOAc, Et3N | cis-3,4-Disubstituted Pyrrolidine Ester | 60-70 |
| 2 | Ester Hydrolysis | LiOH | Pyrrolidine Carboxylic Acid | >90 |
| 3 | Amide Coupling | EDC, HOBt, Et3N | Amide Intermediate | 65-75 |
| 4 | Suzuki Coupling | Pd(PPh3)4, K2CO3 | Final PPAR Agonist | 70-85 |
Visualization of PPAR Signaling Pathway
Caption: Simplified PPAR signaling pathway upon agonist binding.
References
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García Ruano, J. L., Tito, A., & Peromingo, M. T. (2002). Asymmetric 1,3-Dipolar Cycloaddition of N-Metalated Azomethine Ylides to Methyl (S)-2-(p-Tolylsulfinyl)acrylate. Synthesis of Optically Pure 2,4,5-Trisubstituted 2,5-Dihydro-1H-pyrroles. The Journal of Organic Chemistry, 67(3), 981–987. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]
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Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. Available at: [Link]
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Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. Available at: [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
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Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC. Available at: [Link]
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Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. PubMed. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Enzymatic Hydrolysis of Long-Chain N-heterocyclic Fatty Esters. PubMed. Available at: [Link]
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Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry. Available at: [Link]
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Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
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Open tubular columns containing the immobilized ligand binding domain of peroxisome proliferator-activated receptors α and γ for dual agonists characterization by frontal affinity chromatography with MS detection. PMC. Available at: [Link]
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Suzuki coupling of aryl halides with phenylboronic acid. ResearchGate. Available at: [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Suzuki Coupling. YouTube. Available at: [Link]
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Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
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Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
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Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. ResearchGate. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Available at: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. PMC. Available at: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed. Available at: [Link]
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]
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Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. SciSpace. Available at: [Link]
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Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available at: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]
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Affinity columns. Cytiva. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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- 18. US3178474A - Hydrolysis of pyrrolidone carboxylic acid - Google Patents [patents.google.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. nobelprize.org [nobelprize.org]
- 24. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. csfarmacie.cz [csfarmacie.cz]
- 28. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Preventing hydrolysis of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
This technical guide details the prevention of hydrolysis in 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS: 1541965-20-1). It is designed for researchers requiring strict anhydrous protocols to maintain reagent integrity.[1]
Subject: 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride Chemical Class: Cyclic Disubstituted Carbamoyl Chloride Critical Hazard: Moisture Sensitivity (Hydrolysis to Amine + CO₂ + HCl)
Module 1: The Chemistry of Failure (Mechanism)
Before implementing prevention protocols, you must understand the degradation pathway. Unlike simple acyl chlorides, carbamoyl chlorides undergo a specific decarboxylative decomposition upon contact with water.
The Hydrolysis Cascade
When 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride encounters water, it does not just "deactivate"—it fragments.
-
Nucleophilic Attack: Water attacks the carbonyl carbon.
-
Chloride Elimination: Chloride is expelled, forming a transient carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and spontaneously collapses, releasing carbon dioxide gas.
-
Salt Formation: The resulting amine (3-(methoxymethyl)pyrrolidine) is basic and immediately reacts with the generated HCl to form a hydrochloride salt.
Visualizing the Pathway:
Figure 1: The irreversible hydrolysis pathway. Note that the final product is often a solid salt, visually distinct from the starting liquid/oil.
Module 2: The "Dry Chain" (Storage & Handling)
Q: How do I store this compound long-term? A: The "Dry Chain" must be unbroken.
-
Temperature: -20°C (Freezer). Cold slows the kinetic rate of hydrolysis from trace moisture.
-
Atmosphere: Argon (Ar) is preferred over Nitrogen (N₂) due to its higher density, which provides a better "blanket" in opened vials.
-
Container: Glass with PTFE-lined caps. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time. Use electrical tape or heat-shrink bands over the cap.
Q: Which solvents are safe? A: Use only anhydrous solvents. The table below defines the maximum allowable water content.
| Solvent Class | Recommended | Max Water Content (ppm) | Drying Method |
| Chlorinated | Dichloromethane (DCM) | < 50 ppm | Distillation over CaH₂ or Molecular Sieves (4Å) |
| Ethers | THF, Diethyl Ether | < 50 ppm | Na/Benzophenone or Molecular Sieves |
| Polar Aprotic | Acetonitrile, DMF | < 100 ppm | Molecular Sieves (3Å for MeCN) |
| Prohibited | Alcohols, Water, Amines | N/A | Reacts immediately |
Protocol: The "Double-Needle" Transfer Never pour carbamoyl chlorides. Use positive pressure transfer.
-
Insert a balloon of dry Ar/N₂ into the reagent bottle septum (pressure inlet).
-
Insert a dry syringe/cannula to withdraw the liquid (outlet).
-
The gas pressure pushes the liquid into the syringe without admitting air.
Module 3: Troubleshooting & Diagnostics
Q: I see a white solid in my bottle. Is it ruined? A: Likely, yes.
-
Observation: White crust or precipitate in the liquid.[2]
-
Diagnosis: This is the hydrochloride salt of the amine (see Figure 1). It indicates significant hydrolysis has occurred.[2]
-
Action: Do not use for critical reactions. The stoichiometry will be off (the amine consumes the chloride), and the acidic HCl byproduct may interfere with your synthesis.
Q: The reaction is bubbling. Is that normal? A: It depends on your reagents.
-
Scenario A (Reaction with Amine/Alcohol): No gas should evolve.
-
Scenario B (Moisture Contamination): Bubbling indicates CO₂ release. This is a positive confirmation of hydrolysis. Check your solvent dryness immediately.
Q: How do I check purity without degrading it further? A: Do not use standard LC-MS with aqueous mobile phases, as the compound will hydrolyze on the column, giving a false negative (you will only see the amine mass).
-
Method: In-situ NMR.
-
Take a dry NMR tube.[2]
-
Add dry CDCl₃ (stored over sieves).
-
Add 10 µL of the reagent.
-
Check: Look for the diagnostic shift of the protons alpha to the nitrogen. The carbamoyl chloride (electron-withdrawing) will act as a deshielding group compared to the free amine or protonated salt.
-
Module 4: Emergency Protocols
Q: I left the cap off for 10 minutes. Can I save it? A:
-
Purge: Immediately flush the headspace with a strong stream of Argon for 5 minutes.
-
Seal: Cap tightly and tape.
-
Test: Perform the NMR test described in Module 3 before the next use.
Q: Can I distill it to purify? A: Maybe. Disubstituted carbamoyl chlorides are generally thermally stable enough for vacuum distillation.
-
Requirement: High vacuum (< 1 mmHg) and moderate heat.
-
Warning: If the sample contains significant "white solid" (amine HCl), the salt may sublime or decompose at high temperatures, contaminating the distillate. Filtration of the solid under inert atmosphere prior to distillation is recommended.
FAQ: Rapid Response
Q: Can I use silica gel chromatography? A: No. Silica gel is slightly acidic and contains bound water. It will hydrolyze the carbamoyl chloride. Use the crude material for the next step, or purify by distillation/crystallization only.[3]
Q: Why is my yield low when reacting with an amine? A: Did you add a base? The reaction R2N-COCl + H-Nu → R2N-CO-Nu + HCl generates acid. If you don't add a scavenger (like Triethylamine or Diisopropylethylamine), the generated HCl will protonate your nucleophile, stopping the reaction at 50% conversion.
Q: Is this compound lachrymatory (tear gas)? A: Many carbamoyl chlorides are irritants or lachrymators. Handle only in a fume hood.
References
-
Mechanism of Carbamoyl Chloride Hydrolysis
-
J. Am. Chem. Soc.[4] 1955, 77, 22, 5993–5996. "Mechanism of Hydrolysis of Carbonyl Chlorides."
-
-
Handling Moisture Sensitive Reagents
- Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
-
Synthesis and Stability of Carbamoyl Chlorides
-
Compound Data (PubChem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1541965-20-1 CAS Manufactory [m.chemicalbook.com]
- 10. 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride [cymitquimica.com]
Improving yield of carbamoylation reactions with electron-deficient amines
Ticket ID: #UR-882-EW Subject: Improving Yields in Urea Synthesis with Low-Nucleophilicity Anilines Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Nucleophilicity Gap
You are likely experiencing stalled reactions or low yields because your amine carries electron-withdrawing groups (EWGs) such as
The Core Problem: Carbamoylation is a nucleophilic attack of the amine nitrogen onto the carbonyl carbon of an isocyanate (or activated equivalent). EWGs delocalize the nitrogen's lone pair into the aromatic ring, significantly lowering the HOMO (Highest Occupied Molecular Orbital) energy. This creates a high activation energy barrier for the attack on the electrophile.
The Solution Strategy: Since we cannot easily change the amine's electronics without altering the target molecule, we must:
-
Catalyze the proton transfer (using DBU).
-
Activate the electrophile (using p-Nitrophenyl chloroformate).
-
Stabilize the transition state (Solvent effects).
Mechanistic Insight & Visualization
DBU-Catalyzed Mechanism
Standard bases like TEA or DIPEA are often insufficient for electron-deficient amines. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior not just due to basicity, but because it acts as a dual-mode catalyst. It activates the amine via H-bonding and stabilizes the transition state.
Figure 1: DBU facilitates the reaction by H-bonding with the amine proton, increasing the effective nucleophilicity and stabilizing the charge separation in the transition state.
Protocol 1: The "Super-Base" Method (Direct Isocyanate Addition)
Use Case: When you have a stable isocyanate but the amine is unreactive (e.g., 4-nitroaniline + Phenyl Isocyanate).
Optimization Logic
-
Catalyst: DBU lowers the activation energy by ~67 kJ/mol compared to uncatalyzed reactions [1].
-
Solvent: Use THF or 1,4-Dioxane . While DMF/DMSO are polar, they can sometimes trap the isocyanate or complicate workup. THF allows for easy precipitation of the product.
-
Temperature: Heat is often required (60–80 °C) to overcome the electronic deficit.
Step-by-Step Protocol
-
Preparation: Dissolve the electron-deficient amine (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Catalyst Addition: Add DBU (0.5 – 1.0 equiv) .
-
Note: Unlike standard reactions where catalytic amounts (0.1 eq) suffice, electron-deficient amines often require stoichiometric base to drive the equilibrium.
-
-
Electrophile Addition: Add the isocyanate (1.2 equiv) dropwise at Room Temperature (RT).
-
Reaction: Seal the vessel and heat to 60 °C for 4–12 hours.
-
Workup:
-
Cool to RT.
-
If product precipitates: Filter and wash with cold Et2O.
-
If soluble: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry and concentrate.
-
Protocol 2: The "NPC Bypass" (For Extremely Weak Nucleophiles)
Use Case: When the direct reaction fails, or when you need to make a urea from two amines and CDI/Triphosgene is giving messy mixtures. This is the industry "Gold Standard" for difficult ureas [2].
The Logic: Instead of reacting two difficult partners at once, we use 4-Nitrophenyl Chloroformate (p-NPCF) . It forms a reactive carbamate intermediate that can be isolated.[1] The p-nitrophenoxide is an excellent leaving group (
Workflow Diagram
Figure 2: The stepwise activation using p-NPCF allows for the isolation of a reactive intermediate, bypassing the kinetic barriers of one-pot mixing.
Step-by-Step Protocol
Step 1: Activation
-
Dissolve p-NPCF (1.1 equiv) in DCM or THF at 0 °C.
-
Add the electron-deficient amine (1.0 equiv) and Pyridine (1.2 equiv).
-
Stir at RT for 2–4 hours.
-
Crucial: The product (carbamate) usually precipitates or can be crashed out with Hexanes. Isolate this solid. It is stable and can be stored.
Step 2: Displacement
-
Dissolve the isolated carbamate (1.0 equiv) in DMSO (polar aprotic is critical here).
-
Add the second amine (1.2 equiv).
-
Add DIPEA (2.0 equiv) to neutralize the p-nitrophenol byproduct.
-
Heat to 80–100 °C . The yellow color of the p-nitrophenoxide anion confirms the reaction is progressing.
Troubleshooting & FAQ
Symptom: "I see gas evolution with CDI, but no product forms."
Diagnosis: The intermediate (Acylimidazole) formed, but your amine is too weak to displace the imidazole. Fix:
-
Methylate the Intermediate: After the initial reaction of Amine 1 + CDI, add MeI (Methyl Iodide) (4-5 equiv) and stir for 2 hours. This creates an imidazolium species, which is a much better leaving group (similar to the NPC method).
-
Switch Reagents: Move to the NPC Protocol (Section 4). CDI is often too reversible for electron-deficient substrates.
Symptom: "TLC shows multiple spots and the starting amine remains."[2]
Diagnosis: Likely hydrolysis of the isocyanate or formation of symmetric ureas (Amine 1 reacting with itself). Fix:
-
Strict Anhydrous Conditions: Isocyanates react with water faster than with electron-deficient amines. Use dry solvents and N2 atmosphere.
-
Reverse Addition: If using Triphosgene, ensure you add the amine to the triphosgene slowly at low temp, not vice versa, to prevent local high concentrations of amine which favor symmetric urea formation.
Data Table: Base Selection Guide
| Base | pKa (conj. acid) | Role in Carbamoylation | Recommendation for EWG-Amines |
| Pyridine | 5.2 | Acid scavenger only. | Poor. Too weak to activate the amine. |
| TEA/DIPEA | 10.7 | Standard proton scavenger. | Moderate. Works for mild cases.[2] |
| DBU | 12.0 | Nucleophilic activator & H-bond catalyst. | Excellent. The gold standard for this issue. |
| NaH | 35 | Deprotonation (Anion formation). | Risky. Can cause side reactions; use only if DBU fails. |
References
-
Waleed, A., et al. (2022). "The Catalytic Effect of DBU on Urethane Formation – A Computational Study." ResearchGate.[3] Available at: [Link]
-
OverwatchChemist (Community Verified). (2024). "Troubleshooting Triphosgene and Urea Formation." Reddit / Organic Chemistry.[4] Available at: [Link]
-
Villalpando, A., et al. (2013).[5] "Triphosgene-Amine Base Promoted Chlorination... and Carbamate Synthesis." Journal of Organic Chemistry. Available at: [Link]
-
Bansagi, J., et al. (2022).[6] "Urea derivative synthesis by amination... using Carbonyldiimidazole." Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Purification of 3-(Methoxymethyl)pyrrolidine Derivatives
Welcome to the technical support center for the purification of 3-(methoxymethyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 3-(methoxymethyl)pyrrolidine derivatives?
A1: Common impurities often include unreacted starting materials, over-alkylated byproducts, and residual reagents from the synthetic steps. Depending on the specific reaction, you might also encounter diastereomers if a chiral center is formed. It is crucial to characterize your crude product thoroughly, typically by TLC, LC-MS, and NMR, to identify the impurity profile before selecting a purification strategy.
Q2: My 3-(methoxymethyl)pyrrolidine derivative appears to be an oil, making crystallization difficult. What are my options?
A2: Many low-molecular-weight amines are oils at room temperature. If direct crystallization of the free base is challenging, consider converting it to a salt. Salts[1][2], such as hydrochlorides or tartrates, are often crystalline and can be purified by recrystallization. Follo[1][2]wing purification, the free base can be regenerated by treatment with a suitable base.
Q3[3][4]: How should I store my purified 3-(methoxymethyl)pyrrolidine derivative?
A3: As with many amines, 3-(methoxymethyl)pyrrolidine derivatives can be sensitive to air and moisture, potentially leading to degradation over time. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. For long-term storage, consider storing it as a salt, which is often more stable.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques in a question-and-answer format.
Flash Column Chromatography
Q: My amine is streaking badly on the silica gel TLC plate and column. How can I improve the separation?
A: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface. This can be mitigated by adding a small amount of a basic modifier to the mobile phase.
-
Causality: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and band broadening, which manifests as streaking.
-
Solution: To counteract this, add a small percentage (typically 0.1-2%) of a volatile amine base, such as triethylamine (Et3N) or ammonium hydroxide, to your eluent system. This [1]additive will compete with your compound for the active sites on the silica, leading to sharper bands and improved separation.
Q: I'm not getting good separation between my product and a closely related impurity. What should I try?
A: Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol or isopropanol). Creating a gradient of solvent polarity can often resolve compounds that co-elute in an isocratic system.
-
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Rever[1]sed-phase chromatography (e.g., C18 silica) is another powerful technique, particularly for more polar derivatives.
[5]
Acid-Base Extraction
Q: I've performed an acid-base extraction to purify my amine, but the recovery is low. What could be the cause?
A: Low recovery in an acid-base extraction can stem from several factors related to the partitioning of your compound between the aqueous and organic phases.
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (typically pH 1-2) to fully protonate the amine and draw it into the aqueous phase. Conve[3][6]rsely, when regenerating the free base, ensure the pH is sufficiently basic (typically pH 12-14) to fully deprotonate the ammonium salt and move it back into the organic layer. Use p[3][6]H paper or a pH meter to verify.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient way to ensure complete transfer of your compound between phases.
Distillation
Q: My compound seems to be decomposing at its boiling point. How can I purify it by distillation?
A: For thermally sensitive compounds, distillation under reduced pressure (vacuum distillation) is the preferred method.
-
[7]Principle: Lowering the pressure above a liquid reduces its boiling point. This [7]allows you to distill the compound at a temperature below its decomposition point.
-
Practical Considerations:
-
Ensure your glassware is free of cracks and can withstand the pressure difference.
-
Use a vacuum pump that can achieve a sufficiently low pressure to bring the boiling point into a safe range.
-
Employ a cold trap between your distillation apparatus and the vacuum pump to protect the pump from volatile compounds.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude 3-(methoxymethyl)pyrrolidine derivative in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system containing 0.5-1% triethylamine. A common starting eluent for pyrrolidine derivatives is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude oily amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). While stirring, add a solution of an appropriate acid (e.g., HCl in diethyl ether, or a solution of tartaric acid in methanol) dropwise until precipitation is complete.
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, isopropanol/water). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collection of Pure Salt: Collect the purified crystals by filtration and dry them under vacuum.
-
Regeneration of the Free Base (Optional): Dissolve the purified salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extra[3]ct the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified free amine.
Visualization of Purification Workflow
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Data Summary
| Purification Method | Key Advantages | Common Challenges |
| Flash Column Chromatography | High resolution for complex mixtures. | Amine streaking, requires solvent optimization. |
| Acid-Base Extraction | Good for removing acidic or neutral impurities. | Emulsion formation, potential for low recovery. |
| Distillation | Excellent for volatile, thermally stable compounds. | Not suitable for non-volatile or heat-sensitive compounds. |
| Vacuum Distillation | Ideal for high-boiling or heat-sensitive compounds. | Requires specialized equipment. |
| Recrystallization/Salt Formation | Can yield very high purity, good for solids. | Compound may be an oil, finding a suitable solvent can be difficult. |
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Retrieved from [Link]
-
Acid–base extraction - Wikipedia. Retrieved from [Link]
-
Amine workup : r/Chempros - Reddit. (2024-03-12). Retrieved from [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022-08-11). Retrieved from [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - RSC Publishing. Retrieved from [Link]
- CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents.
-
How can I seperate pyrrolidine? - ResearchGate. (2014-07-24). Retrieved from [Link]
-
Distillation under reduced pressure | anaellebolley - WordPress.com. (2016-02-10). Retrieved from [Link]
-
Reduced pressure distillation - YouTube. (2024-08-09). Retrieved from [Link]
-
DISTILLATION UNDER REDUCED PRESSURE.pptx - Slideshare. Retrieved from [Link]
-
3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. anaellebolley.wordpress.com [anaellebolley.wordpress.com]
Technical Support Center: Handling Moisture-Sensitive Carbamoyl Chlorides in Organic Synthesis
Welcome to the technical support center for the successful application of carbamoyl chlorides in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these highly reactive, moisture-sensitive reagents. Here, we move beyond simple protocols to explain the fundamental principles governing their stability and reactivity, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Understanding the Core Problem: The Inherent Reactivity of Carbamoyl Chlorides
Carbamoyl chlorides are powerful synthetic intermediates, valued for their ability to introduce the carbamoyl moiety into a wide range of molecules, forming ureas, carbamates, and other essential functional groups.[1] However, their utility is intrinsically linked to their high reactivity, particularly their pronounced sensitivity to moisture.[2][3]
FAQ 1: Why are carbamoyl chlorides so sensitive to water?
The heightened reactivity of carbamoyl chlorides stems from the electrophilic nature of the carbonyl carbon. This electrophilicity is amplified by the electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms.[4] This makes the carbonyl carbon a prime target for nucleophilic attack by water.
The reaction proceeds via a nucleophilic acyl substitution mechanism. Water acts as a nucleophile, attacking the carbonyl carbon. This initially forms an unstable carbamic acid intermediate, which readily decomposes to the corresponding amine and carbon dioxide.[4][5][6] This decomposition pathway not only consumes your reagent but also introduces byproducts that can complicate your reaction and purification processes.
Diagram: Hydrolysis Pathway of a Carbamoyl Chloride
Caption: Hydrolysis and decomposition of carbamoyl chlorides.
Section 2: Proactive Measures: Creating an Anhydrous Reaction Environment
The most effective strategy for handling carbamoyl chlorides is to prevent moisture from entering your reaction system in the first place. This requires meticulous attention to detail in setting up your experiment.
FAQ 2: My reaction is failing, and I suspect water contamination. What are the essential steps for ensuring an anhydrous environment?
A truly anhydrous environment is a multi-faceted defense against moisture. Here’s a systematic approach:
1. Glassware Preparation:
-
Action: Oven-dry all glassware at a minimum of 125°C overnight or flame-dry it under a stream of inert gas.[7]
-
Causality: Adsorbed water on the surface of glassware is a significant source of contamination. Heating removes this film of moisture. Cooling the glassware under an inert atmosphere prevents re-adsorption of atmospheric water.[7]
2. Solvent and Reagent Purity:
-
Action: Use only freshly distilled or commercially available anhydrous solvents.[6] Solvents can be further dried over activated molecular sieves (3Å or 4Å) or other appropriate drying agents.[8]
-
Causality: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere over time. Using a reliable drying method ensures that the solvent itself is not a source of water contamination.
3. Establishing an Inert Atmosphere:
-
Action: Assemble your reaction apparatus and purge it with a dry, inert gas such as nitrogen or argon.[9][10] This can be achieved using a Schlenk line or by employing a balloon filled with the inert gas.[11] Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: An inert atmosphere displaces the air within the reaction vessel, which contains both oxygen and moisture, thereby protecting the sensitive reagents.[9]
Diagram: Workflow for Establishing an Anhydrous Reaction Setup
Sources
- 1. nbinno.com [nbinno.com]
- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Storage stability of 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride solutions
Product Code: 3-MMPC-Cl
Introduction: Understanding Your Reagent
Welcome to the technical support hub for 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride . As researchers, you know that reagent integrity is the silent variable in every reaction yield. This guide goes beyond basic "store at -20°C" instructions to explain the chemical causality of degradation and provide a self-validating system for handling this specific building block.
This compound belongs to the dialkylcarbamoyl chloride class.[1] Unlike standard acyl chlorides (e.g., acetyl chloride), the nitrogen atom's lone pair donates electron density into the carbonyl carbon, stabilizing the C-Cl bond. While this makes it less volatile and slightly less reactive than acyl chlorides, it remains acutely moisture-sensitive .
Module 1: The Chemistry of Instability
To troubleshoot effectively, you must visualize the enemy: Hydrolysis .
When this reagent degrades, it does not just "go bad"; it transforms into a specific set of impurities that can ruin downstream nucleophilic substitutions.
The Degradation Cascade
-
Moisture Ingress: Water attacks the carbonyl carbon.
-
Intermediate Collapse: A transient carbamic acid forms.
-
Decarboxylation: The carbamic acid spontaneously loses CO₂.
-
Salt Formation: The resulting secondary amine reacts with the HCl byproduct to form a hydrochloride salt precipitate.
Visualization: Degradation Pathway
The following diagram maps the molecular fate of your reagent upon exposure to atmospheric moisture.
Figure 1: The hydrolytic degradation pathway. Note that the final "white solid" often observed is the amine hydrochloride salt, not the reagent itself.
Module 2: Storage Protocols (SOPs)
The "Golden Rule" of Solvents
Never store this reagent in protic solvents. The methoxymethyl ether side chain is stable, but the carbamoyl chloride moiety is incompatible with nucleophiles.
| Solvent Class | Status | Recommendation | Reason |
| Alcohols (MeOH, EtOH) | ⛔ FORBIDDEN | Do not use. | Rapid solvolysis to form carbamates. |
| Water / Aqueous Buffers | ⛔ FORBIDDEN | Do not use. | Immediate hydrolysis (see Fig 1). |
| Dichloromethane (DCM) | ✅ PREFERRED | Store over molecular sieves. | Excellent solubility; non-reactive if anhydrous. |
| THF / Dioxane | ⚠️ CAUTION | Must be BHT-free & Anhydrous. | Hygroscopic solvents can introduce water. |
| Toluene | ✅ EXCELLENT | Ideal for long-term solution storage. | Hydrophobic; minimizes water uptake. |
Physical Storage Conditions
-
Temperature: Store neat oil or solution at 2°C to 8°C (Short term < 1 month) or -20°C (Long term).
-
Why? Reaction kinetics (hydrolysis) slow significantly at lower temperatures (Arrhenius equation).
-
-
Atmosphere: Strictly Argon or Nitrogen .[2]
-
Why? CO₂ and moisture in air are the primary contaminants.
-
-
Container: Glass vials with PTFE-lined septa .
-
Avoid: Standard polyethylene caps (permeable to moisture over time).
-
Module 3: Troubleshooting & FAQs
Q1: My clear oil has developed a white precipitate. Is it still usable?
-
Diagnosis: The white solid is likely 3-(methoxymethyl)pyrrolidinium chloride (the amine salt). This indicates moisture ingress has occurred, hydrolyzing a portion of your reagent.[3]
-
Solution:
-
Centrifuge or filter the solution under inert gas to remove the salt.
-
Titrate the remaining supernatant to determine the remaining concentration of the active carbamoyl chloride.
-
Critical: Do not simply shake and use; the amine salt is a contaminant that will consume your base in the next reaction.
-
Q2: When I opened the vial, there was a slight "pop" or pressure release.
-
Diagnosis: This is CO₂ generation from the decarboxylation step (see Figure 1).
-
Risk Assessment: Significant pressure implies significant degradation.
-
Action: Check the purity via ¹H NMR immediately. If >10% degradation is observed, repurify or discard.
Q3: Can I use DMF as a solvent for this reaction?
-
Diagnosis: DMF is nucleophilic and can react with carbamoyl chlorides to form Vilsmeier-Haack type intermediates, especially at elevated temperatures.
-
Action: Use DMAc (Dimethylacetamide) or NMP if a polar aprotic solvent is required, but strictly control temperature (< 0°C during addition). DCM or Toluene are safer choices.
Module 4: Quality Control (QC) Workflow
Before committing this reagent to a high-value synthesis, run this logic check.
Visualization: Usage Decision Tree
Figure 2: Decision tree for validating reagent quality prior to use.
Analytical Reference Data (Typical)
-
¹H NMR (CDCl₃): The protons alpha to the nitrogen in the carbamoyl chloride will be deshielded (shifted downfield, typically 3.4–3.7 ppm ) compared to the free amine or salt (typically 2.8–3.2 ppm ) due to the electron-withdrawing nature of the carbonyl chloride group.
-
IR Spectroscopy: Look for the strong Carbonyl (C=O) stretch.
-
Carbamoyl Chloride: ~1730–1750 cm⁻¹
-
Urea (Decomposition Product): ~1650 cm⁻¹
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202685, 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride. Retrieved from [Link]
-
Tilley, A. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides.[4] National Institutes of Health (NIH) / PubMed Central. Retrieved from [Link]
Sources
- 1. Dialkylcarbamoyl Chloride Dressings in the Prevention of Surgical Site Infections after Nonimplant Vascular Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Pyrrolidine Acid Chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging motifs in modern synthesis: the acylation of sterically hindered pyrrolidines with equally demanding acid chlorides. The formation of these amide bonds is often plagued by low reactivity, stalling, or complete failure. This resource provides a logical framework for diagnosing the underlying issues and implementing effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered in the lab.
Q1: Why is my acylation reaction between a hindered pyrrolidine and a hindered acid chloride failing or proceeding at an impractically slow rate?
A: The primary culprit is steric hindrance. The bulky substituents on both the pyrrolidine nitrogen and the carbon alpha to the carbonyl group on the acid chloride create a congested environment. This physically obstructs the required orbital overlap for the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl carbon.[1] This increases the activation energy of the reaction, leading to slow or non-existent product formation under standard conditions. Additionally, the nucleophilicity of the pyrrolidine can be diminished if its lone pair of electrons is delocalized, for instance, into an adjacent aromatic system.[2]
Q2: I'm not sure if my acid chloride is the problem. How can I reliably confirm its formation and presence before starting the main reaction?
A: This is a critical diagnostic step. Acid chlorides are highly reactive and can hydrolyze on silica TLC plates, giving a false negative result that looks like unreacted carboxylic acid.[3] The most reliable method is a quench test. Take a small aliquot of your crude acid chloride reaction mixture and add it to a vial containing methanol. Let it stir for 15-20 minutes. Then, analyze this quenched sample by TLC or LCMS. The formation of the corresponding methyl ester, which is much more stable, confirms the successful generation of your acid chloride.[3] If no ester is observed, the issue lies in the acid chloride formation step itself.
Q3: What are the first, most straightforward parameters I should adjust to try and force a sluggish reaction to proceed?
A: Before resorting to more complex solutions, systematically optimize the fundamental reaction conditions.
-
Temperature: Increasing the reaction temperature is often the most effective initial step to overcome the high activation energy barrier. Refluxing in a suitable solvent can dramatically increase rates.[2][4]
-
Concentration: Le Chatelier's principle applies. Running the reaction at a higher concentration (e.g., from 0.1 M to 0.5-1.0 M) can favor the bimolecular reaction pathway.[2]
-
Base Selection: If you are using a mild, hindered base like triethylamine (Et₃N) or DIPEA, consider that it may not be sufficient. A stronger, non-nucleophilic base can be more effective. However, the most crucial first step is to ensure all reagents are scrupulously dry, as water will readily hydrolyze the acid chloride.[4][5]
Q4: I've tried heating and changing the concentration with no luck. At what point should I abandon the acid chloride method and explore alternative coupling strategies?
A: If systematic optimization of temperature, concentration, and base selection fails to provide at least a moderate conversion (>20-30%), it is often more efficient to switch strategies rather than pursue diminishing returns. Extremely hindered substrates may require a fundamentally different activation approach. The modern portfolio of peptide coupling reagents is designed precisely for these scenarios, activating the corresponding carboxylic acid in situ and often proving superior to the pre-formation of a highly reactive, and potentially unstable, hindered acid chloride.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosis and Resolution of Complete Reaction Failure
Symptom: Analysis by LCMS, GCMS, or a validated TLC method shows only the presence of starting materials after 12-24 hours under initial reaction conditions.
The following workflow provides a structured approach to identifying the root cause of reaction failure.
Caption: Workflow for switching to modern coupling reagents.
Protocol 3.1: Gold-Standard Protocol for Hindered Amide Coupling using HATU HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding substrates. [6][]
-
Setup: In a dry flask, combine the sterically hindered carboxylic acid (1.0 equiv.), the hindered pyrrolidine (1.1 equiv.), and HATU (1.2 equiv.) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (diisopropylethylamine, 2.5-3.0 equiv.), to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-12 hours.
-
Monitoring & Workup: Monitor the reaction by LCMS for the disappearance of the carboxylic acid. Upon completion, perform a standard aqueous workup followed by purification.
Table 2: Comparison of Premier Coupling Reagents for Hindered Systems
| Reagent | Reagent Class | Key Advantages | Common Byproducts |
| HATU | Uronium Salt | Extremely fast and efficient for hindered substrates; low rate of epimerization for chiral centers. [6][] | Tetramethylurea |
| EDC / HOAt | Carbodiimide + Additive | EDC is water-soluble, simplifying byproduct removal. HOAt is superior to HOBt for hindered couplings. [] | Diisopropylurea (water-soluble) |
| PyBOP | Phosphonium Salt | Very effective, similar in power to uronium salts. | Hexamethylphosphoramide (HMPA)-related |
| T3P® | Phosphonic Anhydride | High-yielding, byproducts are water-soluble and easily removed. [6] | Phosphonic acids |
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
IJAR Indexing. (n.d.). Analytical techniques to identify slow and fast acetylators of nat-2 enzyme using isoniazid. International Journal of Advanced Research. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
St. Gelais, E. T., et al. (2021). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4. Frontiers in Chemistry. [Link]
-
Reddit r/Chempros. (2023). Acylation of N-Aryl systems using acyl chlorides. [Link]
-
Olsson, R., & Al-Rashid, Z. F. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]
-
Gandhi, T., & Sivaraj, C. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. [Link]
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2011). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Chemical Society Reviews. [Link]
-
Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?[Link]
-
Goliszewska, K., et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. [Link]
-
Giddens, A. C., & Hene, B. J. (2006). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Tetrahedron Letters. [Link]
-
Bautz, J., et al. (2019). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions. [Link]
-
Reddit r/OrganicChemistry. (2023). Trouble with chloride acids. [Link]
-
Carr, K., et al. (1977). Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype. British Journal of Clinical Pharmacology. [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]
-
Dimarchi, R. D., et al. (1979). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. The Journal of Organic Chemistry. [Link]
-
Study.com. (n.d.). Acylation: Mechanism & Reaction. [Link]
-
Vianna, G. D., et al. (1995). A Rapid, Specific, and Sensitive Method for the Determination of Acetylation Phenotype using Dapsone. Therapeutic Drug Monitoring. [Link]
-
Vitku, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Clark, J. (2015). The reaction of acyl chlorides with water, alcohols and phenol. Chemguide. [Link]
-
Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable?[Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides. [Link]
-
ResearchGate. (2018). Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations?[Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Carroll, C. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
-
Oh, S., & Lee, K. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2' Reaction. Organic Letters. [Link]
Sources
Removing excess phosgene/triphosgene from carbamoyl chloride synthesis
Topic: Removing Excess Phosgene/Triphosgene from Carbamoyl Chloride Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists.
Critical Safety Warning
STOP. Before proceeding with any workup described below, verify the following:
-
Engineering Controls: You are working in a fully functioning fume hood with a face velocity >100 fpm.
-
Detection: You are wearing a colorimetric phosgene indicator badge. Phosgene indicator paper (4-(4-nitrobenzyl)pyridine) is available at the hood sash.
-
Neutralization: An active caustic scrubber is connected to your manifold.
Section 1: The Core Problem & Solution Strategy
The Dilemma:
To synthesize carbamoyl chlorides (
-
The Risk: If you quench with water thinking it will destroy the phosgene immediately, you risk creating a biphasic system where phosgene remains dissolved in the organic layer, posing a lethal inhalation hazard during subsequent concentration.
-
The Solution: You must physically remove the bulk of the phosgene (gas) or triphosgene (solid) before the aqueous quench.
Decision Matrix: Phosgene vs. Triphosgene Workup
Figure 1: Decision tree for selecting the safe workup pathway based on the reagent source.
Section 2: Troubleshooting & FAQs
Q1: I used triphosgene. Can I just rotovap the reaction mixture directly?
No. This is a common and dangerous error.
-
Reasoning: Triphosgene has a melting point of ~80°C and a boiling point of ~206°C. It is not volatile enough to be removed by standard rotary evaporation. If unreacted triphosgene remains, concentrating the solvent concentrates the toxic solid.
-
Correct Protocol: If solid triphosgene is visible, filter the reaction mixture through a sintered glass funnel (in the hood) to remove the bulk solid before evaporation. Treat the solid residue as lethal waste (quench in a separate container).
Q2: My carbamoyl chloride hydrolyzes during the aqueous wash. How do I prevent this?
While carbamoyl chlorides are more stable than chloroformates, they are not immune to hydrolysis.
-
Cause: High pH (basic) washes or prolonged contact time with water.
-
Fix:
-
Temperature Control: Perform the quench at 0°C .
-
pH Management: Use a saturated NaHCO₃ solution (mildly basic) or ice-cold water instead of NaOH.
-
Speed: Perform a "fast separation." Mix, separate layers immediately, and dry the organic layer over MgSO₄. Do not let it stir overnight.
-
Q3: How do I know when the phosgene is actually gone?
Do not rely on smell.
-
The Test: Dip a strip of 4-(4-nitrobenzyl)pyridine (NBP) paper into the vapor stream (for sparging) or the headspace of the reaction.
-
The Signal: A color change from white to orange/red indicates phosgene presence.
-
Sensitivity: This method detects down to ~0.1 ppm.[1]
Q4: What is the correct setup for a phosgene scrubber?
You cannot simply vent into the hood. You must use a caustic scrubber.
Figure 2: Mandatory scrubber configuration. The empty trap prevents the caustic solution from being sucked back into your product flask if pressure drops.
Section 3: Standard Operating Procedures (SOPs)
Protocol A: Nitrogen Sparging (For Phosgene Gas)
Best for: Reactions using gaseous phosgene or in-situ generated phosgene from triphosgene.
-
Setup: Equip the reaction flask with a gas inlet tube (submerged in solvent) and an outlet connected to the Trap + Scrubber system (see Fig 2).
-
Scrubber Prep: Fill the scrubber with 20% aqueous NaOH. Expert Tip: Add 2-5% aqueous ammonia or isopropyl amine to the scrubber. This acts as a phase-transfer catalyst, increasing the destruction rate of phosgene significantly compared to NaOH alone [1].
-
The Sweep: Flow nitrogen vigorously through the solution for 30–60 minutes at room temperature.
-
Note: If your solvent is very volatile (e.g., DCM), use a condenser to prevent solvent loss, or top up the solvent as needed.
-
-
Verification: Test the vent gas after the reaction flask but before the scrubber with NBP paper. It should remain white.
Protocol B: Chemical Quench (For Trace Residuals)
Best for: Final cleanup after Protocol A, or for triphosgene reactions.
-
Cool: Cool the reaction mixture to 0°C .
-
Prepare Quench: In a separate flask, prepare a mixture of crushed ice and 1N HCl (if your product is acid-stable) or Saturated NaHCO₃ (if acid-sensitive).
-
Why Acid? Hydrolysis of phosgene produces CO₂ and HCl.[2] Starting with acid slows the hydrolysis of your product (carbamoyl chloride) while still allowing phosgene to degrade, though slower than base.
-
Why Base? Base destroys phosgene instantly but risks hydrolyzing your product. Use only if necessary.
-
-
Addition: Slowly add the quench solution. Watch for effervescence (CO₂) .
-
Phase Cut: Transfer to a separatory funnel immediately. Shake, vent, and separate.
-
Dry: Dry organic layer over anhydrous MgSO₄.
Section 4: Quantitative Data & Stability
Table 1: Comparative Stability & Quenching Metrics
| Parameter | Phosgene (COCl₂) | Triphosgene (BTC) | Carbamoyl Chloride (Product) |
| Physical State | Gas (bp 8°C) | Solid (mp 80°C) | Liquid/Solid (varies) |
| Solubility | Soluble in Toluene/DCM | Soluble in Toluene/DCM | Soluble in Organics |
| Water Reactivity | Fast (Hydrolysis) | Slow (Heterogeneous) | Slow to Moderate |
| Removal Method | N₂ Sparging / Vacuum | Filtration / Chemical Quench | Isolation |
| Detection Limit | ~0.1 ppm (NBP Paper) | N/A (Must decompose first) | N/A |
References
-
American Chemistry Council. (2024). Phosgene Safe Practice Guidelines: Caustic Scrubbers. Retrieved from
- Cotarca, L., et al. (2017). Phosgene: Safe Handling and Process Development. Organic Process Research & Development.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phosgene: Method 61. Retrieved from
-
BASF. (2022). Phosgene Safety: Technical Information. Retrieved from
Sources
Technical Support Center: Purification of Polar Pyrrolidine Amides
Status: Operational Operator: Senior Application Scientist Topic: Flash Chromatography Solvent Systems & Troubleshooting Target Analyte: Polar Pyrrolidine Amides (Tertiary Amides)
Introduction
Welcome to the technical support hub. You are likely here because your pyrrolidine amide is streaking on TLC, co-eluting with impurities, or crashing out of your non-polar solvent.
Pyrrolidine amides present a unique chromatographic challenge. While the amide nitrogen is not basic (due to resonance), the high dipole moment of the tertiary amide bond and the conformational rigidity of the pyrrolidine ring create strong interactions with silica gel. Furthermore, if your molecule contains other free amines or hydroxyls, these "secondary interactions" with silanols will cause severe peak tailing.
This guide moves beyond standard protocols to provide robust, failure-proof solvent systems.
Module 1: Solvent System Selection
Q: My compound barely moves in Hexane/Ethyl Acetate. What is the standard "polar" alternative?
A: The industry standard for polar amides is Dichloromethane (DCM) and Methanol (MeOH) . However, this system has significant limitations that you must manage:
-
The "Silica Dissolution" Risk: There is a persistent debate regarding MeOH dissolving silica.[1] Recent studies suggest that granular silica "sheds" fines (micro-particles) in high MeOH concentrations (>10%) due to physical stress, rather than chemical dissolution [1].
-
Protocol: If you must go above 10% MeOH, use spherical silica cartridges (e.g., Biotage Sfär, Interchim Puriflash) rather than irregular granular silica.
-
-
Loading Capacity: DCM has high solubility for amides, allowing for liquid loading, which improves band sharpness compared to poor-solubility solvents.
Q: I need a "Green" alternative or better selectivity. DCM/MeOH isn't separating my impurities.
A: Switch to the Ethyl Acetate / Ethanol (3:1) + Heptane system.[2] This is often superior for pyrrolidine amides because Ethanol forms different hydrogen-bonding networks than Methanol, often resolving diastereomers or closely eluting impurities that co-elute in DCM/MeOH.
Comparative Solvent Data for Amides:
| Solvent System | Polarity Range | UV Cutoff | Risk Factor | Best For |
| DCM / MeOH | High | 235 nm (DCM) | Silica shedding >10% MeOH | High solubility samples; standard polar work. |
| DCM / Acetone | Medium-High | 330 nm (Acetone) | UV absorption interferes with detection | Compounds visible only by ELSD/Mass Spec. |
| EtOAc / EtOH (3:1) | High | 210 nm | Low (Green alternative) | Closely eluting polar impurities; Green chemistry. |
| EtOAc / IPA | Medium | 210 nm | High Viscosity (Backpressure) | Maximizing resolution at lower flow rates. |
Module 2: Peak Shape & Tailing (The "Shark Fin" Problem)
Q: My product is "tailing" significantly (Rf 0.3 to 0.1 streak). How do I fix this?
A: Tailing in amides is usually caused by hydrogen bonding with acidic silanols on the silica surface. Even though the amide N is not basic, other parts of your polar molecule likely are. You must "cap" these silanols.
The Modifiers Protocol:
-
Basic Analytes (Free amines present): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both solvent A and solvent B.
-
Note: NH₄OH is immiscible in Hexane. Use DCM/MeOH/NH₄OH systems (e.g., 90:9:1) for these cases.
-
-
Neutral/Acidic Analytes: If your pyrrolidine amide has a free carboxylic acid or phenol, add 0.5% Acetic Acid or Formic Acid to the mobile phase to keep it protonated and sharp.
Q: Can I use Acetone instead of Methanol to avoid silica issues?
A: Yes, DCM/Acetone is excellent for solubility, but Acetone absorbs UV strongly up to ~330 nm.
-
Troubleshooting: If you use Acetone, you must monitor at wavelengths >254 nm or use ELSD (Evaporative Light Scattering Detection). If you rely on 254 nm UV, your baseline will drift specifically during the gradient, masking your peaks.
Module 3: Method Development Workflow
Use this logic flow to determine your optimal purification method.
Figure 1: Decision matrix for selecting solvent systems and modifiers based on TLC behavior.
Module 4: Loading & Solubility
Q: My compound dissolves in DCM but crashes out when I add Hexane. How do I load this?
A: Do not liquid load with pure DCM if your starting gradient is 0% DCM (100% Hexane). The compound will precipitate at the head of the column, causing high backpressure and band broadening.
The "Dry Load" Protocol (Recommended):
-
Dissolve crude amide in minimal DCM or MeOH.
-
Add Celite 545 or silica gel (ratio 1:2 sample-to-sorbent).
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder into a solid-load cartridge (SLS) or pre-column. Why this works: It eliminates solvent mismatch effects and prevents the "crashing out" phenomenon inside the column [2].
Module 5: The "Nuclear Option" (Reverse Phase)
Q: I've tried DCM/MeOH with TEA, but I still can't separate my amide from the impurities.
A: Switch to Reverse Phase (C18) Flash Chromatography . Polar pyrrolidine amides are often ideal candidates for C18 because they retain well in water/acetonitrile mixtures but elute cleanly without the tailing seen on silica.
-
Gradient: Start 5% MeCN, ramp to 95% MeCN.
-
Advantage: You can buffer the water (0.1% Formic Acid) to control ionization without damaging the column. This is often faster and cleaner than optimizing difficult Normal Phase separations [3].
References
-
Biotage. (2023).[1][5][6][7] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]
-
Sorbent Technologies. (2025).[8] Flash Chromatography Basics: Dry Loading vs. Liquid Loading. Retrieved from [Link]
-
Biotage. (2023).[1][5][6][7] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of pyrrolidine-1-carbonyl chlorides
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrrolidine-1-Carbonyl Chloride: A Comparative and Predictive Analysis
For researchers and professionals in drug development and chemical synthesis, understanding the structural properties of reactive intermediates is paramount. Pyrrolidine-1-carbonyl chloride, a key building block, presents a unique analytical challenge due to its reactivity. Direct mass spectrometry (MS) data for this specific compound is not extensively published. This guide, therefore, adopts a first-principles approach, combining foundational mass spectrometry theory with comparative data from analogous structures to predict its fragmentation pattern and provide a robust analytical framework.
The Analytical Challenge: Reactivity and Predictive Modeling
Pyrrolidine-1-carbonyl chloride belongs to the carbamoyl chloride class of compounds, which are known for their sensitivity to moisture.[1] This reactivity, particularly the hydrolysis of the acyl chloride group, can complicate direct analysis and necessitates careful experimental design. In the absence of a reference spectrum, we must infer its behavior under ionization by examining its constituent parts: the pyrrolidine ring and the carbamoyl chloride functional group. This predictive approach, grounded in established fragmentation rules, provides a powerful tool for tentative identification and structural confirmation.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation.[2] For pyrrolidine-1-carbonyl chloride (Molecular Weight: 133.57 g/mol , Monoisotopic Mass: 133.0294 Da[3]), we can anticipate several key fragmentation events. The presence of nitrogen means the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule.[4] The chlorine atom will produce a characteristic M+2 isotopic peak with an abundance of approximately one-third that of the molecular ion peak.
Key Predicted Fragmentation Mechanisms:
-
α-Cleavage: This is one of the most common fragmentation pathways for molecules containing heteroatoms.[5]
-
Loss of Chlorine Radical (Cl•): The most probable initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (mass 35/37). This results in the formation of a stable, resonance-stabilized acylium ion at m/z 98 . This is often a dominant peak in the spectra of acyl chlorides.
-
Cleavage Adjacent to the Pyrrolidine Ring: Cleavage of the bond between the pyrrolidine nitrogen and the carbonyl carbon can lead to a fragment at m/z 70 , corresponding to the pyrrolidin-1-yl cation.
-
-
Fragmentation of the Pyrrolidine Ring: The pyrrolidine moiety itself is prone to characteristic fragmentation. Studies on various pyrrolidine-containing compounds show that a common pathway is the loss of a neutral ethene molecule (C₂H₄, 28 Da) from the ring-opened molecular ion or subsequent fragment ions.[6][7][8][9][10] For example, the m/z 70 ion could potentially lose ethene to yield a fragment at m/z 42 .
-
Loss of Carbon Monoxide (CO): Acylium ions, such as the predicted base peak at m/z 98, are known to undergo a subsequent loss of a neutral carbon monoxide molecule (28 Da). This would lead to the formation of the pyrrolidin-1-yl cation at m/z 70 .
The predicted primary fragmentation pathways are visualized in the diagram below.
Caption: Recommended workflow for the analysis of pyrrolidine-1-carbonyl chloride via derivatization.
Conclusion
While direct experimental data for the mass spectrum of pyrrolidine-1-carbonyl chloride is limited, a detailed and reliable fragmentation pattern can be predicted through a comparative analysis with analogous structures and the application of fundamental mass spectrometry principles. The dominant fragmentation pathways are expected to be the α-cleavage loss of the chlorine radical to form a stable acylium ion (m/z 98), followed by the loss of carbon monoxide to yield the pyrrolidin-1-yl cation (m/z 70). For robust and reproducible analysis, a derivatization strategy that converts the reactive carbonyl chloride into a stable carbamate ester prior to GC-MS analysis is strongly recommended. This approach provides a self-validating system, ensuring accurate identification for researchers in synthetic and pharmaceutical chemistry.
References
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Ochoa, J. L., & Crittenden, C. M. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]
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Gyllenhaal, O., & Vessman, J. (1988). Phosgene as a derivatizing reagent prior to gas and liquid chromatography. Journal of Chromatography A. Available at: [Link]
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NIST. (n.d.). Diethylcarbamoyl chloride. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]
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Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Available at: [Link]
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Davidson, J. T. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons, Northern Illinois University. Available at: [Link]
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Becalski, A., et al. (2015). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed. Available at: [Link]
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Request PDF. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
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Office of Justice Programs. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. U.S. Department of Justice. Available at: [Link]
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Wikipedia. (n.d.). Carbamoyl chloride. Available at: [Link]
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Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Available at: [Link]
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Ochoa, J. L., & Crittenden, C. M. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]
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Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]
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Way, J. S., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. Available at: [Link]
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NIST. (n.d.). Dimethylcarbamoyl chloride. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Way, J. S., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]
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Kuitunen, M. L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Royal Society of Chemistry. Available at: [Link]
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Workman, J., & Smith, D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
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Way, J. S., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Available at: [Link]
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Wang, D., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 3-Substituted Pyrrolidine Derivatives
Introduction: The Critical Role of Enantiomeric Purity in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] When this ring is substituted at the 3-position, a chiral center is often created, leading to the existence of enantiomers. These non-superimposable mirror-image isomers can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, for researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is not merely an analytical task; it is a cornerstone of ensuring the safety, efficacy, and quality of a potential therapeutic agent. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 3-substituted pyrrolidine derivatives, supported by experimental data and detailed methodologies to empower you in selecting the most fitting technique for your laboratory's needs.
Comparative Analysis of Key Methodologies
The choice of an analytical method for determining the enantiomeric excess of 3-substituted pyrrolidine derivatives is governed by a multitude of factors, including the required accuracy, sample throughput, available instrumentation, and the specific physicochemical properties of the analyte. Here, we compare the three most robust and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[3] | Separation of volatile enantiomers (or their derivatives) on a chiral column. | Formation of diastereomers with a Chiral Derivatizing/Solvating Agent, leading to distinct NMR signals.[4] |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer.[3] | Chromatogram with separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[4] |
| Typical Resolution (Rs) | > 1.5 (Baseline separation achievable)[3] | High, often > 2.0 | Not applicable (based on chemical shift difference, Δδ) |
| Limit of Quantification (LOQ) | ~0.1% of the minor enantiomer[3] | High sensitivity, can reach sub-picogram levels. | Lower sensitivity, typically requires >1% of the minor component. |
| Analysis Time | 10 - 30 minutes per sample[3] | 5 - 20 minutes per sample | 5 - 15 minutes per sample (plus reaction time for derivatization) |
| Sample Preparation | Dissolution in mobile phase. | Often requires derivatization to increase volatility. | Derivatization with a Chiral Derivatizing Agent (CDA) or addition of a Chiral Solvating Agent (CSA).[4] |
| Key Advantage | Broad applicability and high reliability for a wide range of compounds.[3] | High resolution and speed for volatile compounds. | Provides structural information and can determine absolute configuration (with specific CDAs). |
| Key Limitation | Can require extensive method development to find the right CSP and mobile phase. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Lower sensitivity and accuracy compared to chromatographic methods for trace-level impurities.[5] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most prevalent and dependable method for the enantiomeric separation of 3-substituted pyrrolidines due to its versatility and high accuracy.[3] The cornerstone of this technique is the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times.
The selection of the CSP is the most critical decision in developing a chiral HPLC method. For N-protected 3-substituted pyrrolidines, such as N-Boc-3-pyrrolidinol, polysaccharide-based CSPs are often the first choice.[3] These phases, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that are effective for a broad range of chiral compounds.[3] The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) mobile phases depends on the polarity of the analyte. N-Boc protected pyrrolidines are generally well-suited for normal-phase chromatography.
This protocol is designed for the direct enantiomeric separation of N-Boc-3-pyrrolidinol using a polysaccharide-based CSP.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[3]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) at a ratio of 90:10 (v/v). This ratio may be optimized to achieve baseline separation.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the N-Boc-3-pyrrolidinol sample at a concentration of approximately 1 mg/mL in the mobile phase.
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
A successful separation will yield a chromatogram with two baseline-resolved peaks. For a racemic mixture of N-Boc-3-pyrrolidinol on a CHIRALPAK® IC-3 column, one might expect retention times of approximately 10.5 minutes for the (R)-enantiomer and 12.8 minutes for the (S)-enantiomer, with a resolution (Rs) greater than 1.5.[3]
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds. For many 3-substituted pyrrolidine derivatives, especially those with protecting groups like N-Boc, direct analysis can be challenging due to their lower volatility. Therefore, derivatization is often a necessary step.
The primary challenge for GC analysis of many pyrrolidine derivatives is achieving sufficient volatility. Derivatization with an agent like trifluoroacetic anhydride (TFAA) serves a dual purpose: it increases volatility by replacing active hydrogens (e.g., on a hydroxyl or amino group) and can enhance separation on certain chiral columns. The choice of a chiral GC column, often based on cyclodextrin derivatives, is critical for achieving enantiomeric resolution.
This protocol outlines a general procedure for the analysis of a 3-aminopyrrolidine derivative after derivatization.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A chiral GC column such as Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized gamma-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping to 180 °C at 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation (Derivatization):
-
Dissolve the 3-aminopyrrolidine sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
Heat the mixture gently (e.g., 60 °C for 30 minutes) to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two resulting peaks in the chromatogram. The high efficiency of capillary GC columns often leads to very sharp peaks and excellent resolution.
Caption: Workflow for Chiral GC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is required to induce a diastereomeric interaction. This can be achieved in two ways: by covalently bonding a chiral derivatizing agent (CDA) to the analyte or by forming a transient complex with a chiral solvating agent (CSA).[4]
For 3-substituted pyrrolidines containing a hydroxyl or amino group, derivatization with a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic and reliable method.[6] The reaction converts the enantiomers into diastereomers, which will have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum. The magnitude of the chemical shift difference (Δδ) depends on the proximity of the protons to the newly formed chiral center and the anisotropic effect of the phenyl group in the Mosher's ester/amide. This method has the added advantage of potentially allowing for the assignment of the absolute configuration of the analyte.[6]
This protocol describes the use of Mosher's acid chloride to form diastereomeric esters for NMR analysis.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Chiral 3-hydroxypyrrolidine derivative (approx. 5 mg).
-
(R)-(-)-Mosher's acid chloride.
-
(S)-(+)-Mosher's acid chloride.
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine (a few drops).
-
Two clean, dry NMR tubes.
-
-
Procedure:
-
In each of the two NMR tubes, dissolve approximately 2.5 mg of the chiral pyrrolidinol in 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a drop of anhydrous pyridine followed by ~1.2 equivalents of (R)-Mosher's acid chloride.
-
To the second tube, add a drop of anhydrous pyridine followed by ~1.2 equivalents of (S)-Mosher's acid chloride.
-
Cap the NMR tubes and gently agitate to mix. Allow the reactions to proceed at room temperature for 30-60 minutes.
-
Acquire ¹H NMR spectra for both diastereomeric samples.
-
In the ¹H NMR spectrum of the derivatized sample, identify a well-resolved signal (e.g., a proton on the carbon bearing the hydroxyl group or a proton on the substituent at the 3-position) that is split into two distinct peaks, one for each diastereomer. The enantiomeric excess is determined by the integration ratio of these two peaks. For instance, after derivatization of a scalemic mixture of a 3-hydroxypyrrolidine derivative, one might observe two distinct signals for the proton at the 3-position, separated by a Δδ of 0.05-0.2 ppm.
Caption: Workflow for NMR Analysis with a CDA.
Conclusion: Selecting the Optimal Method
The determination of enantiomeric excess for 3-substituted pyrrolidine derivatives is a critical analytical challenge with significant implications for drug development.
-
Chiral HPLC is the workhorse method, offering a balance of broad applicability, high precision, and reliability. It is often the go-to technique for routine quality control and release testing.
-
Chiral GC provides unparalleled resolution and sensitivity for analytes that are volatile or can be readily derivatized to become volatile.
-
NMR Spectroscopy , while generally less sensitive for quantifying minor enantiomers, is an invaluable tool for its speed, minimal sample preparation (with CSAs), and the unique ability to provide structural information and assign absolute configuration when using CDAs like Mosher's acid.
Ultimately, the choice of method will be dictated by the specific requirements of the analysis, the properties of the pyrrolidine derivative, and the instrumentation available. By understanding the principles, advantages, and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate technique to ensure the stereochemical integrity of their chiral compounds.
References
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Li, W., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link][7]
-
Li, W., et al. (2018). Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PubMed Central. Available at: [Link][4]
-
Gualandi, A., et al. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available at: [Link][8]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2025). ResearchGate. Available at: [Link][9]
-
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Open Research Online. Available at: [Link][10]
-
Aturki, Z., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at: [Link][11]
-
Li, W., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PubMed Central. Available at: [Link][12]
-
Zhang, T. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing. Available at: [Link][13]
-
Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology. Available at: [Link][2]
-
IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry. Available at: [Link][14]
-
Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link][5]
-
Mosher ester derivatives. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Available at: [Link][15]
-
Schmermund, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Available at: [Link][16]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link][17]
-
Resolution (R) and relative retention time of enantiomers on Chiralpak AD-H under different conditions. (n.d.). ResearchGate. Available at: [Link][18]
-
Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link][6]
-
De Klerck, K., et al. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available at: [Link][19]
-
Akagawa, K., & Kudo, K. (2012). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link][20]
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Comparison of 3-methoxymethyl vs 3-trifluoromethyl pyrrolidine metabolic stability
Executive Summary
In medicinal chemistry optimization, the pyrrolidine ring is a ubiquitous saturated heterocycle.[1] However, its metabolic liability—specifically
This guide compares two common 3-position substituents: the 3-methoxymethyl (
The Verdict: The 3-trifluoromethyl pyrrolidine motif exhibits superior metabolic stability compared to the 3-methoxymethyl analog. The
Mechanistic Rationale
To understand the divergence in stability, we must analyze the electronic and steric interactions of these substituents with the heme-oxo active site of CYP450 enzymes.
A. 3-Trifluoromethyl ( ): The Deactivating Shield
-
Electronic Deactivation: The
group is a powerful electron-withdrawing group (EWG). It exerts a strong inductive effect ( ), pulling electron density away from the pyrrolidine ring. CYP450 oxidation is an electrophilic process; by lowering the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrolidine, the group makes the ring -carbons less nucleophilic and resistant to the initial hydrogen abstraction step. -
pKa Modulation: The EWG effect lowers the pKa of the pyrrolidine nitrogen (typically from ~11 to ~8.5-9.0). This reduces the percentage of ionized species at physiological pH, potentially altering binding affinity to CYP active sites, but primarily reducing the energy available for single-electron transfer (SET) mechanisms.
-
C-F Bond Strength: The C-F bond (
116 kcal/mol) is metabolically inert under physiological conditions, effectively "blocking" the 3-position from metabolism.
B. 3-Methoxymethyl ( ): The Metabolic Liability
-
New Metabolic Soft Spot: The ether linkage is a classic substrate for CYP450-mediated
-dealkylation. The enzyme hydroxylates the carbon to the oxygen (either the methyl or the methylene), forming an unstable hemiacetal intermediate that spontaneously collapses to release formaldehyde and the corresponding alcohol.[2] -
Insufficient Deactivation: While the oxygen atom is electronegative, the methylene spacer (
) insulates the ring from the full inductive withdrawal. Furthermore, the oxygen lone pairs can stabilize radical cations formed during the metabolic cycle, potentially facilitating oxidation rather than preventing it.
Visualizing the Metabolic Divergence
The following diagram illustrates the distinct metabolic fates of the two analogs.
Figure 1: Comparative metabolic pathways. The
Comparative Performance Data
The following table summarizes the physicochemical and metabolic properties typically observed for these fragments when attached to a drug-like scaffold.
| Parameter | 3-Trifluoromethyl Pyrrolidine | 3-Methoxymethyl Pyrrolidine | Impact on Drug Design |
| Metabolic Stability ( | High (> 60 min) | Low - Moderate (< 30 min) | |
| Intrinsic Clearance ( | Low (< 10 | High (> 50 | |
| Lipophilicity (cLogP) | Higher (+0.5 to +0.8 vs H) | Moderate (-0.2 to +0.1 vs H) | |
| Basicity (pKa) | Lower (~8.5) | Higher (~9.5 - 10.0) | |
| Major Metabolite | Parent (Stable) or Lactam |
Experimental Protocol: Microsomal Stability Assay
To validate these claims in your specific series, use the following self-validating protocol. This workflow ensures data integrity through internal standards and time-course linearity checks.
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.
-
Quench Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
Step-by-Step Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Spiking Test Compound to 1
M final concentration. Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation without NADPH to check for chemical instability.
-
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution. Vortex for 10 minutes. -
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion relative to Internal Standard.
Calculation:
Plot
Visual Workflow Diagram
Figure 2: Microsomal stability assay workflow. Critical control points are colored green (Initiation) and red (Quench).
References
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A Comparative Guide to the Biological Activity of 3-Methoxymethylpyrrolidine and Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a "privileged structure," forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among the vast family of pyrrolidine-containing molecules, proline and its derivatives have long been a focal point of research due to their integral role in peptide and protein structures.[2] More recently, synthetic modifications of the pyrrolidine ring, such as the introduction of a methoxymethyl group at the 3-position, have garnered interest for their potential to modulate physicochemical properties and biological targets.
This guide provides a comparative analysis of the biological activities of 3-methoxymethylpyrrolidine and proline derivatives, offering insights into their structure-activity relationships (SAR), experimental validation, and therapeutic potential.
At a Glance: Key Structural Differences
The fundamental difference between 3-methoxymethylpyrrolidine and proline lies in the substituent at the C2 and C3 positions of the pyrrolidine ring. Proline, an α-amino acid, possesses a carboxylic acid group at the C2 position, which is crucial for its role in peptide bond formation and interactions with biological targets.[3] In contrast, 3-methoxymethylpyrrolidine features a methoxymethyl ether linkage at the C3 position, a modification that significantly alters its polarity, hydrogen bonding capacity, and conformational flexibility.
Comparative Biological Activities
While direct comparative studies between 3-methoxymethylpyrrolidine and proline derivatives are limited in publicly available literature, we can infer and compare their potential biological activities by examining data on 3-substituted pyrrolidines and a wide array of proline analogs.
Anticancer Activity
Proline Derivatives: The unique conformational constraints imposed by the proline ring have made its derivatives attractive candidates for anticancer drug development.[3] They are often incorporated into peptidomimetics and small molecules designed to inhibit enzymes crucial for cancer cell proliferation and survival.[4]
3-Substituted Pyrrolidine Derivatives: The substitution at the 3-position of the pyrrolidine ring has been shown to be a key determinant of anticancer activity.[5] The nature of the substituent influences the molecule's ability to interact with specific targets within cancer cells. For instance, various N-arylpyrrolidine-2,5-diones and spirooxindole-pyrrolidine hybrids have demonstrated significant cytotoxicity against various cancer cell lines.[6]
Experimental Data Summary: Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Proline Derivatives | 5-oxo-1-(3,4,5- trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | A549 (Lung) | >100 | [4] |
| 1,3,4-oxadiazolethione derivative of the above | A549 (Lung) | 28.0 (% viability) | [6] | |
| Pyrrolidine Derivatives | Spirooxindole-pyrrolidine | HCT116 (Colon) | 8.5 | [6] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 (Breast) | 3.1 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Proline-Rich Antimicrobial Peptides (PrAMPs): A significant class of proline derivatives are the PrAMPs, which exhibit potent activity, particularly against Gram-negative bacteria.[7] Their mechanism of action is often non-lytic and involves translocation across the bacterial membrane to inhibit intracellular processes like protein synthesis.[7] The high proline content is crucial for their structure and function.
Substituted Pyrrolidine Derivatives: Synthetic pyrrolidine derivatives have also been explored for their antimicrobial properties. Modifications to the pyrrolidine scaffold can lead to compounds with broad-spectrum antibacterial and antifungal activity. For example, certain spiropyrrolidine-oxindole derivatives have shown excellent activity against various microorganisms.[8]
Experimental Data Summary: Antimicrobial Activity
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Proline Derivatives | Proline-Rich Antimicrobial Peptide (Bac7(1-35)) | E. coli | 0.25-0.5 | [7] |
| Pyrrolidine Derivatives | Sulfonylamino pyrrolidine derivative | S. aureus | 3.11 | [9] |
| Sulfonylamino pyrrolidine derivative | E. coli | 6.58 | [9] | |
| Dispiro indeno pyrrolidine derivative | M. tuberculosis H37Rv | 1.07 | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Enzyme Inhibition
Proline Derivatives as Enzyme Inhibitors: The rigid structure of the proline ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity.[3] Proline derivatives have been successfully developed as inhibitors for a variety of enzymes, including angiotensin-converting enzyme (ACE), dipeptidyl peptidase-4 (DPP-4), and various proteases.[3][10]
3-Alkoxypyrrolidine Analogues: While specific data for 3-methoxymethylpyrrolidine is scarce, other 3-substituted pyrrolidine derivatives have shown potential as enzyme inhibitors. The nature and stereochemistry of the substituent at the 3-position can significantly influence binding affinity and inhibitory potency.[5]
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (3-methoxymethylpyrrolidine analogues and proline derivatives) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[11][12]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for measuring the inhibition of an enzyme by a test compound.[14]
Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitors in an appropriate assay buffer.
-
Assay Setup: In a suitable reaction vessel (e.g., a 96-well plate), add the assay buffer, the enzyme solution, and varying concentrations of the test compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the progress of the reaction (e.g., by measuring the change in absorbance or fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without an inhibitor and calculate the IC50 value.
Signaling Pathway Insights: The Role of Proline-Rich Substrates in PI3K/Akt Signaling
Proline-rich motifs are recognized by specific protein domains, playing a crucial role in signal transduction. A notable example is the Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key player in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[15]
PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway, highlighting the role of PRAS40.
This pathway is critical for regulating cell growth, proliferation, and survival. Akt, a central kinase in this pathway, can phosphorylate PRAS40, leading to the dissociation of PRAS40 from mTORC1 and subsequent activation of mTORC1 signaling.[15] The design of proline derivatives or mimetics that could modulate the interaction between PRAS40 and its binding partners represents a potential therapeutic strategy. The introduction of a methoxymethyl group at the 3-position of a pyrrolidine scaffold could influence such protein-protein interactions by altering the steric and electronic properties of the molecule.
Conclusion
Both proline derivatives and 3-substituted pyrrolidines, including the 3-methoxymethyl scaffold, represent promising avenues for the discovery of novel therapeutic agents. Proline's inherent structural rigidity and role in biological recognition have led to the development of numerous potent and selective bioactive compounds. On the other hand, synthetic modifications of the pyrrolidine ring, such as 3-alkoxy substitutions, offer a means to fine-tune the pharmacological profile of these molecules.
Further research involving direct, head-to-head comparisons of 3-methoxymethylpyrrolidine derivatives with their proline-based counterparts is warranted to fully elucidate their respective advantages and disadvantages for specific biological targets. The experimental protocols and pathway insights provided in this guide offer a foundational framework for researchers to undertake such investigations and advance the field of pyrrolidine-based drug discovery.
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A Head-to-Head Comparison of Pyrrolidine and Piperidine Scaffolds: A Deep Dive into Aqueous Solubility for Drug Discovery
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational building blocks for therapeutic agents. Among these, the five-membered pyrrolidine and six-membered piperidine rings are distinguished as "privileged scaffolds"[1][2][3]. Their prevalence in a vast number of natural products and FDA-approved drugs underscores their importance in crafting molecules with desirable pharmacological profiles[4][5][6]. A critical parameter that these scaffolds are employed to modulate is aqueous solubility—a property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
While both pyrrolidine and piperidine are, in their pure forms, miscible with water, their impact on the solubility of a larger, more complex parent molecule is a nuanced subject[7][8][9]. This guide provides an in-depth, data-driven comparison of how these two scaffolds influence aqueous solubility, grounded in their fundamental physicochemical properties and supported by standard experimental methodologies.
Part 1: The Physicochemical Underpinnings of Solubility
The difference of a single methylene unit between the five-membered pyrrolidine and the six-membered piperidine ring leads to subtle yet significant distinctions in their physicochemical properties, which in turn govern their influence on the aqueous solubility of a larger molecule[1][10][11].
Key Physicochemical Properties
| Property | Pyrrolidine | Piperidine | Significance for Aqueous Solubility |
| Structure | A five-membered saturated heterocycle | A six-membered saturated heterocycle | The smaller ring size of pyrrolidine leads to different bond angles and conformational flexibility compared to the more defined chair/boat conformations of piperidine. |
| Molecular Weight | 71.12 g/mol | 85.15 g/mol | The lower molecular weight of pyrrolidine contributes slightly less to the overall mass of the final compound. |
| Basicity (pKa of Conjugate Acid) | ~11.27[1][9][12] | ~11.22[1] | Pyrrolidine is slightly more basic. This higher basicity ensures it is readily protonated at physiological pH, forming a charged, more soluble species. The increased basicity is attributed to the smaller C-N-C bond angle, which imparts more p-character to the nitrogen's lone pair, making it more available for protonation[13]. |
| Lipophilicity (logP) | 0.46[1] | 0.84[1][14] | Piperidine is demonstrably more lipophilic (less water-soluble) due to its additional methylene group. Pyrrolidine's lower logP is a primary driver for its superior ability to enhance aqueous solubility. |
| Hydrogen Bonding | Acts as H-bond donor (N-H) and acceptor (N:) | Acts as H-bond donor (N-H) and acceptor (N:) | Both scaffolds can form hydrogen bonds with water, contributing to their intrinsic miscibility[7][8]. In a larger molecule, the steric environment around the nitrogen can affect the accessibility for these interactions. |
Causality Behind the Differences
The seemingly minor structural variation between the two rings has cascading effects. The constrained C-N-C bond angle in the five-membered pyrrolidine ring (approx. 103-105°) forces the nitrogen's lone pair into an orbital with higher p-character[13]. This makes the lone pair higher in energy and more readily available to accept a proton, hence the slightly higher pKa compared to piperidine, whose bond angles are closer to the ideal sp³ tetrahedral angle[13].
Conversely, the additional nonpolar methylene (-CH2-) group in piperidine is the direct cause of its higher logP value, signifying greater lipophilicity[1]. As a guiding principle in medicinal chemistry, increasing the aliphatic character of a molecule generally decreases its aqueous solubility. Therefore, pyrrolidine's more compact and less lipophilic nature gives it an inherent advantage when the primary goal is to increase the water solubility of a drug candidate.
Part 2: Impact on the Aqueous Solubility of Drug Molecules
The strategic incorporation of a basic nitrogen heterocycle is a time-tested method for improving the solubility of large, often greasy, parent molecules[4][15]. By forming a salt at physiological pH, the overall solubility of the compound can be dramatically increased.
-
The Pyrrolidine Advantage : Due to its significantly lower lipophilicity (logP of 0.46 vs. 0.84 for piperidine), the pyrrolidine scaffold typically provides a greater solubilizing effect when substituted into a parent molecule[1]. Research has shown that increasing the "hetero-aliphatic character" of a molecule—that is, the ratio of heteroatoms like nitrogen to carbon—correlates with an increase in aqueous solubility[4]. Pyrrolidine, with its 4:1 carbon-to-nitrogen ratio, is more "heteroatom-dense" than piperidine (5:1 ratio).
-
The Piperidine Context : Although it is more lipophilic, the piperidine scaffold remains an extremely common and effective tool for modulating ADME properties[2][15]. The choice to use piperidine often involves a deliberate trade-off. The slight increase in lipophilicity it imparts, compared to pyrrolidine, may be desirable for enhancing membrane permeability or crossing the blood-brain barrier[1][10]. Furthermore, the rigid chair-like conformation of the piperidine ring can be beneficial for reducing the entropic penalty of binding to a biological target, thereby increasing potency.
Part 3: Experimental Protocols for Solubility Determination
Accurately measuring aqueous solubility is a critical step in the drug discovery pipeline[16][17]. Two primary types of solubility are measured: thermodynamic and kinetic.
-
Thermodynamic Solubility : This is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution. It is considered the "gold standard" and is most often determined by the shake-flask method[18].
-
Kinetic Solubility : This is a high-throughput measure of how readily a compound dissolves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer[16][19]. It is prone to overestimating thermodynamic solubility due to the formation of supersaturated solutions but is invaluable for early-stage screening of large compound libraries[18][19].
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method, which measures the concentration of a compound in a saturated solution at equilibrium[18][20][21].
Methodology:
-
Compound Addition : Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. It is crucial that solid material remains visible to ensure equilibrium is reached with a saturated solution[20].
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is fully established[20][21].
-
Phase Separation : After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF)[16][18].
-
Quantification : Accurately dilute the clear supernatant with a suitable solvent.
-
Analysis : Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations[16][17].
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol describes a common method for rapidly assessing the solubility of compounds for screening purposes, often starting from DMSO stocks[16][22][23].
Methodology:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound, typically 10-20 mM in 100% DMSO[22].
-
Dispensing : Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.
-
Buffer Addition : Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation : Cover the plate and shake at room temperature for a shorter incubation period, typically 1.5 to 2 hours[16].
-
Analysis : Determine the amount of dissolved compound. There are two common endpoints:
-
Nephelometry : Measure the light scattering caused by any precipitated particles directly in the plate. The amount of scattering is inversely proportional to the solubility[19][22].
-
Filtration & UV/LC-MS : Filter the plate to remove any precipitate. The concentration of the compound in the clear filtrate is then quantified by UV-Vis spectrophotometry or LC-MS[16][19].
-
Part 4: Strategic Application in Drug Design
The decision to use a pyrrolidine or piperidine scaffold is a classic medicinal chemistry optimization problem, balancing multiple competing parameters.
-
Choose Pyrrolidine When... The primary objective is to significantly increase the aqueous solubility of a highly lipophilic parent compound. Its lower logP provides the most substantial hydrophilic contribution. The greater conformational flexibility of the five-membered ring may also allow for better adaptation to a binding pocket[1].
-
Choose Piperidine When... A more balanced profile is required. The goal may be to achieve adequate solubility while simultaneously enhancing membrane permeability, for which its higher lipophilicity can be an asset[10]. The conformational rigidity of the piperidine chair can also be exploited to pre-organize substituents for optimal interaction with a biological target, potentially increasing potency[1].
Conclusion
While both pyrrolidine and piperidine are invaluable scaffolds in drug discovery, they are not interchangeable with respect to their impact on aqueous solubility. Pyrrolidine generally imparts a greater solubilizing effect due to its lower lipophilicity and slightly higher basicity. This makes it a superior choice when poor solubility is the primary hurdle to overcome. In contrast, piperidine, while still a potent solubilizing group, offers a more balanced modification, where its increased lipophilicity may be strategically leveraged to improve other critical ADME properties like permeability. The ultimate selection must be guided by a holistic analysis of the entire molecule's structure-activity and structure-property relationships.
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Filo. (2025). Why pyrolidine is strong base than piperidine?. Filo. [Link]
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Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]
-
PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
PubChem. (2024). Piperidine. National Center for Biotechnology Information. [Link]
-
BioDuro. ADME Solubility Assay. BioDuro. [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Cheméo. (2023). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]
-
Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?. Chemistry Stack Exchange. [Link]
-
Wikipedia. (2023). Pyrrolidine. Wikipedia. [Link]
-
protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
-
ResearchGate. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.. ResearchGate. [Link]
-
Difference Between. (2020). Difference Between Pyrrolidine and Piperidine. Difference Between. [Link]
-
Quora. (2019). Which is more basic among Pyridine, Pyrrole and Piperidine?. Quora. [Link]
-
ResearchGate. (2018). Intramolecular CH···N hydrogen bonding in piperidine (a) and pyrollidine (b) derivatives of cobalt bis(dicarbollide).. ResearchGate. [Link]
-
White Rose Research Online. (2018). Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemic. White Rose Research Online. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 8. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. thecontentauthority.com [thecontentauthority.com]
- 11. differencebetween.com [differencebetween.com]
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- 13. Why pyrolidine is strong base than piperidine? | Filo [askfilo.com]
- 14. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Shake-Flask Solubility Assay | Bienta [bienta.net]
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- 20. quora.com [quora.com]
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- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Validation Guide: Chiral Purity Analysis of (R)-3-(methoxymethyl)pyrrolidine
[1]
Executive Summary: The "Chromophore Challenge"
Validating the enantiomeric excess (% ee) of (R)-3-(methoxymethyl)pyrrolidine presents a specific analytical challenge that distinguishes it from aromatic chiral reagents. Unlike reagents such as chiral benzyl amines, this molecule lacks a strong UV chromophore.[1] It possesses only sigma bonds and weak auxochromes (ether oxygen and secondary amine nitrogen), resulting in negligible absorbance above 210 nm.[1]
Consequently, standard direct chiral HPLC with UV detection is often insufficient, suffering from poor signal-to-noise ratios and baseline drift from mobile phase absorption.[1] This guide evaluates three distinct methodologies to overcome this limitation, recommending Derivatization with Isothiocyanates (Method A) as the most robust protocol for routine quality control (QC) environments.[1]
Strategic Analysis: Method Comparison
The following table compares the three primary approaches for validating chiral purity.
| Feature | Method A: Derivatization (Recommended) | Method B: Direct Chiral HPLC/SFC | Method C: 19F-NMR (Mosher's) |
| Principle | React with chiral isothiocyanate (e.g., GITC) to form diastereomers.[1] | Direct separation on Polysaccharide CSPs.[1] | React with Mosher's Acid Chloride; analyze F-NMR split. |
| Detection | UV (254 nm) – High Sensitivity.[1] | CAD / ELSD / MS (UV is poor).[1] | NMR (Chemical Shift). |
| Chromophore | Added (Thiourea linkage). | None (Native). | Added (Phenyl group).[1] |
| Separation | Achiral C18 (Robust, cheap).[1] | Chiral Column (Expensive, consumable).[1] | None (Spectroscopic).[1] |
| LOD/LOQ | Excellent (<0.05% impurity).[1] | Good (with MS/CAD); Poor (with UV).[1] | Moderate (~1-2% impurity).[1] |
| Throughput | Medium (Sample prep required). | High (Shoot-and-dilute). | Low. |
| Primary Use | Routine QC / Batch Release. | R&D / High-throughput screening.[1] | Absolute Configuration Assignment. |
Detailed Experimental Protocols
Method A: GITC Derivatization (The Gold Standard for QC)
Rationale: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) reacts with the secondary amine to form a thiourea derivative.[1] This introduces a strong UV chromophore (absorbance max ~250 nm) and converts the enantiomers into diastereomers, which can be separated on a standard, inexpensive C18 column.[1]
Reagents:
-
Analyte: (R)-3-(methoxymethyl)pyrrolidine (~10 mg/mL in Acetonitrile).[1]
-
Reagent: GITC (10 mg/mL in Acetonitrile).[1]
-
Base: Triethylamine (TEA).[1]
Workflow:
-
Mix: In an HPLC vial, combine 50 µL Analyte solution, 50 µL GITC solution, and 10 µL TEA.
-
Incubate: Shake at room temperature for 15–30 minutes. (Reaction is usually rapid).
-
Quench: Add 10 µL Ethanolamine (optional, to scavenge excess GITC) or dilute directly with 800 µL Mobile Phase A.
-
Inject: 5–10 µL onto the HPLC system.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm.[1]
-
Expected Result: The (R)-enantiomer derivative and (S)-enantiomer derivative will elute as distinct peaks (diastereomers) with Resolution (Rs) > 2.0.[1]
Method B: Direct Chiral SFC (Modern R&D Approach)[1]
Rationale: Supercritical Fluid Chromatography (SFC) is superior to HPLC for polar amines because the supercritical CO2 allows for high diffusivity and lower backpressure. However, due to the lack of chromophore, Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is required.[1]
Chromatographic Conditions:
-
Column: Chiralpak IG or IC (Immobilized phases are preferred for amine stability).[1]
-
Mobile Phase: CO2 / Methanol (80:[1]20) + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).[1]
-
Note: Basic additive is mandatory to suppress silanol ionization and prevent peak tailing of the secondary amine.
-
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 120 bar.[1]
-
Detection: APCI-MS (positive mode) monitoring [M+H]+ = 116.1 Da.[1]
Method C: Absolute Configuration via Mosher's Analysis[1]
Rationale: This is not for purity quantification but to prove the "R" designation is correct during initial synthesis validation.
Workflow:
-
Derivatize ~5 mg of the amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/DCM.[1]
-
Derivatize a second aliquot with (S)-(+)-MTPA-Cl.[1]
-
Acquire 19F-NMR spectra for both.
-
Analysis: Compare the chemical shifts (
) of the CF3 group. The difference in shifts ( ) allows assignment of the stereocenter configuration based on established Mosher models.
Visualizing the Validation Logic
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate validation method based on available instrumentation and the molecule's lack of UV absorbance.
Diagram 2: GITC Derivatization Mechanism[1]
Caption: The chemical transformation in Method A, converting the invisible chiral amine into a UV-active diastereomer.
References
-
FDA Center for Drug Evaluation and Research (CDER). (1992).[1] FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[2][3][Link]
-
Bhushan, R., & Martens, J. (2001).[1] Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Encyclopedia of Separation Science. Academic Press.[1] (Context: Use of GITC/isothiocyanates for chiral amine resolution).
-
Daicel Chiral Technologies. (n.d.).[1] Chiral Selector Screening Guide for Amines.[1][Link] (General reference for Chiralpak IG/IC column selection for basic amines).[1]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1] Assignment of Absolute Configuration by NMR.[4] Nature Protocols, 2(10), 2451–2458.[1] (Standard protocol for Mosher's acid analysis).
Technical Guide: Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolidine Ureas
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold Optimization for Soluble Epoxide Hydrolase (sEH) Inhibition and CCR1 Antagonism
Executive Summary: The "Polar Handle" Advantage
In the optimization of urea-based inhibitors—particularly for targets like Soluble Epoxide Hydrolase (sEH) and Chemokine Receptor 1 (CCR1) —medicinal chemists frequently encounter a "lipophilicity wall." Classic leads like adamantyl ureas (e.g., DCU, AUDA) exhibit nanomolar potency but suffer from poor water solubility (<50 µg/mL) and rapid metabolic clearance.
The 3-substituted pyrrolidine urea scaffold represents a strategic evolution. By incorporating the urea pharmacophore onto the C3 position of a pyrrolidine ring, this scaffold introduces a "polar handle" (the ring nitrogen) . This allows for the introduction of solubilizing groups or metabolic blockers without disrupting the critical urea-enzyme hydrogen bonding network.
This guide objectively compares the 3-substituted pyrrolidine scaffold against its primary alternatives: Flexible Alkyl Ureas and Piperidine Ureas .
Scaffold Evolution & Mechanistic Logic
The Design Problem
Urea-based inhibitors typically function as "transition state mimics." For sEH, the urea moiety forms hydrogen bonds with Asp335 , Tyr381 , and Tyr465 in the catalytic pocket.
-
The Issue: To fill the hydrophobic pocket, early inhibitors used bulky, greasy groups (Adamantane, Cyclohexyl). This resulted in compounds with LogP > 5.0 and poor oral bioavailability.
-
The Solution: Constraining the urea on a heterocycle (Pyrrolidine) reduces the entropic penalty of binding and provides a vector (N1) to modulate physicochemical properties.
Visualizing the SAR Logic
The following diagram illustrates the structural evolution from "Greasy" leads to "Drug-like" pyrrolidines.
Figure 1: Evolution of the urea scaffold. The shift from adamantyl to pyrrolidine allows for property modulation via the N1-position while maintaining the pharmacophore.
Comparative Performance Analysis
Potency vs. Physicochemical Properties
The 3-substituted pyrrolidine scaffold offers a distinct advantage in Ligand Efficiency (LE) compared to the slightly more lipophilic piperidine analogs.
Table 1: Comparative Profile of Urea Scaffolds (sEH Context)
| Feature | Adamantyl Urea (Benchmark) | Piperidine Urea | 3-Substituted Pyrrolidine Urea |
| Primary Utility | High Potency Reference | Metabolic Stability | Balanced Potency/Solubility |
| Avg. LogP | > 5.0 (High Lipophilicity) | ~2.5 - 3.5 | 1.5 - 2.8 (Optimal) |
| Water Solubility | Poor (< 10 µM) | Moderate | High (> 100 µM) |
| Conformation | Flexible / Bulky | Rigid Chair | Envelope / Twist |
| Metabolic Stability | Low (Rapid hydroxylation) | Moderate | High (Tunable via N1) |
| sEH IC50 (Human) | 2 - 10 nM | 5 - 20 nM | 5 - 25 nM |
Detailed SAR Insights
-
Stereochemistry is Critical: For 3-substituted pyrrolidines, the chirality at C3 is decisive. In sEH inhibition, the (S)-enantiomer generally aligns the urea carbonyl with the oxyanion hole more effectively than the (R)-enantiomer.
-
The N1 "Polar Handle":
-
Acetylation (N-CO-Me): Improves metabolic stability but lowers solubility slightly compared to free amines.
-
Sulfonylation (N-SO2-R): Significantly improves potency in CCR1 antagonists (e.g., Pfizer/Merck series) by engaging secondary binding pockets.
-
Free Amine: Often too basic (pKa ~9-10), leading to poor permeability. Capping is usually required.
-
Experimental Protocols
Synthesis of 3-Substituted Pyrrolidine Ureas
This protocol describes the formation of the urea linkage, the critical step in assembling the scaffold.
Method A: Isocyanate Coupling (High Yield, Standard)
-
Scope: Best for commercially available isocyanates.
-
Reagents: 3-Aminopyrrolidine (N-protected), Isocyanate derivative, DCM/THF.
Method B: Activated Carbamate (Versatile)
-
Scope: Best when the isocyanate is unstable or unavailable.
-
Reagents: Triphosgene or 4-Nitrophenyl chloroformate.
Workflow Diagram (Method A & B):
Figure 2: Divergent synthetic workflow allowing for late-stage diversification at the N1 position.
Biological Assay: sEH Inhibition (Fluorescent)
To validate the activity of the synthesized urea, use the CMNPC (Cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) assay.
-
Preparation: Dilute recombinant human sEH (1 nM final) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Incubation: Add the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 5 minutes at 30°C.
-
Substrate Addition: Add CMNPC substrate (5 µM final concentration).
-
Measurement: Monitor the formation of the fluorescent product (6-methoxy-2-naphthaldehyde) at:
-
Excitation: 330 nm
-
Emission: 465 nm
-
-
Data Analysis: Calculate IC50 using a non-linear regression (Hill equation).
References
-
Design and Synthesis of sEH Inhibitors
-
CCR1 Antagonist SAR
- Piperidine vs.
-
Synthesis Protocols
Sources
- 1. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolidine heterocycles as CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Hazards: A Guide to Personal Protective Equipment for 3-(Methoxymethyl)pyrrolidine-1-carbonyl Chloride
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the scientists at the bench. This guide provides an in-depth operational and safety framework for handling 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride (CAS No. 1541965-20-1)[1][2]. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes field-proven best practices and data from analogous chemical structures, primarily focusing on the highly reactive acyl chloride functional group and related pyrrolidine derivatives. Our core mission is to empower you with the knowledge to work safely, transforming procedural steps into a self-validating system of protection.
The Reactivity Profile: Understanding the "Why" Behind the "How"
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride belongs to the acyl chloride class of reagents. The paramount hazard of this functional group is its violent and exothermic reaction with water.[3][4] This is not limited to liquid water; the compound will readily react with atmospheric moisture. This reaction hydrolyzes the acyl chloride to its corresponding carboxylic acid and generates corrosive hydrogen chloride (HCl) gas.[5] Therefore, every procedural choice is dictated by the need for stringent moisture exclusion and mitigation of corrosive effects.
Based on data from similar compounds, the primary hazards are summarized as:
-
Corrosivity : Causes severe skin burns and serious, potentially irreversible, eye damage.[5][6][7]
-
Reactivity : Reacts violently with water and other protic nucleophiles (e.g., alcohols, amines). This reaction liberates toxic and corrosive hydrogen chloride gas.[5]
-
Respiratory Irritation : Inhalation of vapors or the resulting HCl gas can cause severe respiratory tract irritation.[5]
-
Potential Flammability : Many related small molecule reagents are flammable liquids. Vapors may be heavier than air and can travel to an ignition source.[4][6][7]
The Core Directive: Your Personal Protective Equipment (PPE) Mandate
No single piece of equipment can protect against all hazards. Therefore, a multi-layered approach to PPE is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving this reagent.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Flame-retardant lab coat | Not required (in sealed containers) |
| Weighing & Transfer | Chemical splash goggles & full-face shield | Double-gloving: inner nitrile, outer butyl rubber or Viton | Flame-retardant lab coat & chemical-resistant apron | Certified chemical fume hood |
| Reaction Setup & Workup | Chemical splash goggles & full-face shield | Double-gloving: inner nitrile, outer butyl rubber or Viton | Flame-retardant lab coat & chemical-resistant apron | Certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles & full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton) | Chemical-resistant suit or coveralls | Air-purifying respirator with acid gas cartridge (for large spills) |
Eye and Face Protection: A Non-Negotiable Dual Barrier
Standard safety glasses are insufficient. The rapid, exothermic reaction with moisture necessitates a two-tiered defense:
-
Chemical Splash Goggles: These must be worn to form a complete seal around the eyes, protecting from splashes of the liquid reagent.[3]
-
Full-Face Shield: Worn over the goggles, a face shield is critical to protect the entire face from the rapid evolution of HCl gas and potential splashes from a vigorous reaction.[4][8]
Skin Protection: Resisting Chemical Insult
-
Gloves: A single pair of standard nitrile gloves offers inadequate protection. Double-gloving is required. The inner glove (nitrile) provides dexterity and secondary protection, while the outer glove should be of a material with high resistance to corrosive chemicals, such as butyl rubber.[8][9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[10]
-
Body Protection: A flame-retardant lab coat is the minimum requirement.[6] When transferring quantities greater than a few milliliters, a chemical-resistant apron worn over the lab coat provides an additional barrier against splashes.
Respiratory Protection: Engineering Controls as the First Line of Defense
All handling of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride must be performed inside a properly functioning and certified chemical fume hood.[11][12] This is the primary method of respiratory protection. The fume hood's constant airflow will contain vapors and any HCl gas generated. A respirator is not a substitute for a fume hood but is essential for emergency situations like a large spill outside of containment.
Operational Plan: From Bench to Waste
Safe Handling and Operations
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and ensure it is oven-dried or flame-dried to remove all traces of water.
-
Inert Atmosphere: For reactions, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.
-
Transfers: Use dry syringes or cannulas for liquid transfers. For solids, work quickly and efficiently to minimize exposure to air.
-
Compatibility: Keep the chemical away from water, alcohols, amines, strong bases, and oxidizing agents.[10]
Emergency Protocols: Spill and Exposure Management
Immediate and correct action is critical in an emergency.
Exposure Protocol Workflow
Caption: Emergency response workflow for personnel exposure.
Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is inadequate.
-
Isolate: Secure the entrance to the area.[3]
-
Ventilate: Ensure the fume hood is drawing air away from the spill.
-
DO NOT USE WATER or combustible materials for absorption.[3][4]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the area with a cloth lightly dampened with a non-reactive solvent (e.g., hexane or toluene), followed by a soap and water wash, ensuring all materials are collected as hazardous waste.
Disposal Plan: Neutralization and Waste Management
All materials contaminated with 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[7][11]
Quenching Excess Reagent (Example Procedure): This procedure must be performed in a fume hood with appropriate PPE.
-
Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Add a suitable, non-protic solvent and a mild base (e.g., sodium bicarbonate) or a non-reactive alcohol (e.g., isopropanol) to the flask and cool the mixture in an ice bath.
-
Slowly add the acyl chloride waste to the stirred, cooled mixture via the dropping funnel. The reaction is exothermic and will release gas.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
The neutralized mixture can then be transferred to a designated hazardous waste container for collection by your institution's environmental health and safety department.
By understanding the inherent reactivity of this compound and adhering strictly to these multi-layered safety protocols, you can effectively mitigate the risks and ensure a safe laboratory environment for discovery.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. [Link]
-
International Programme on Chemical Safety & Commission of the European Communities. (2005). International Chemical Safety Cards: Acetyl Chloride. Retrieved from inchem.org. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from carlroth.com. [Link]
-
Plytix. (n.d.). Safety Data Sheet. Retrieved from plytix.com. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. [Link]
-
Unseen Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from unseensafety.com. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from sams-solutions.com. [Link]
Sources
- 1. 1541965-20-1 CAS Manufactory [m.chemicalbook.com]
- 2. 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride [cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sams-solutions.com [sams-solutions.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
